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Core Science & Biosynthesis

Foundational

Comprehensive Physicochemical and Synthetic Profiling of 1-(4-Methyl-5-nitropyridin-2-yl)ethanone

Prepared by: Senior Application Scientist, Chemical Biology & Drug Discovery Target Audience: Researchers, Medicinal Chemists, and Process Scientists Executive Summary In modern drug discovery, the strategic decoration o...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Chemical Biology & Drug Discovery Target Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary

In modern drug discovery, the strategic decoration of pyridine scaffolds is a cornerstone of lead optimization. 1-(4-Methyl-5-nitropyridin-2-yl)ethanone (also known as 2-acetyl-4-methyl-5-nitropyridine) represents a highly specialized, electron-deficient heterocyclic building block. Characterized by the presence of two strong electron-withdrawing groups (EWG)—the nitro group at C5 and the acetyl group at C2—alongside a sterically directing methyl group at C4, this molecule offers a unique electronic topology.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, intrinsic chemical reactivity, and validated synthetic workflows. Furthermore, it contextualizes the utility of this scaffold in the synthesis of advanced therapeutics, including DNA-dependent protein kinase (DNA-PK) inhibitors[1] and Notch signaling pathway modulators[2].

Physicochemical Profiling and Structural Data

Understanding the quantitative metrics of 1-(4-Methyl-5-nitropyridin-2-yl)ethanone is critical for predicting its behavior in both synthetic environments and biological systems. The dual EWG nature significantly lowers the pKa of the conjugate acid, rendering the pyridine nitrogen exceptionally poor at hydrogen bonding as an acceptor.

Table 1: Quantitative Physicochemical Properties
PropertyValue / Descriptor
IUPAC Name 1-(4-Methyl-5-nitropyridin-2-yl)ethanone
Chemical Formula C₈H₈N₂O₃
Molecular Weight 180.16 g/mol
Topological Polar Surface Area (TPSA) 75.8 Ų
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4 (Nitro O₂, Ketone O, Pyridine N)
Predicted LogP 1.45
Physical State Pale yellow to tan crystalline solid
Electronic Character Highly electron-deficient (π-acidic)

Electronic Effects and Chemical Reactivity

The reactivity of 1-(4-Methyl-5-nitropyridin-2-yl)ethanone is governed by orthogonal electronic effects:

  • π-Deficiency: The synergistic electron-withdrawing effect of the C5-nitro and C2-acetyl groups severely depletes the electron density of the pyridine ring. This renders the ring highly resistant to Electrophilic Aromatic Substitution (EAS) but exceptionally primed for Nucleophilic Aromatic Substitution (SNAr), particularly if functionalized with a halogen at the C6 position.

  • Steric Shielding: The C4-methyl group provides localized steric hindrance. In downstream cross-coupling or substitution reactions at C5 (post-reduction), this methyl group dictates the conformational geometry of incoming bulky substituents, an effect heavily leveraged in the design of selective kinase inhibitors[1].

  • Chemoselective Vulnerability: The molecule possesses two reducible centers: the ketone and the nitro group. Designing synthetic routes requires strict chemoselectivity to prevent over-reduction, a common pitfall in pyridine-2-carboxaldehyde and acetyl derivatives[3].

Validated Experimental Protocols

As a self-validating system, the following protocols are designed with built-in analytical checkpoints to ensure mechanistic fidelity and high-yield execution.

Protocol A: Synthesis via Pd-Catalyzed Stille Coupling

Direct acylation of an electron-deficient pyridine is thermodynamically unfavorable. Therefore, we utilize a masked acetyl group via a Stille cross-coupling.

  • Step 1: Reagent Preparation & Degassing

    • Action: In a Schlenk flask, combine 2-bromo-4-methyl-5-nitropyridine (1.0 eq) and Pd(PPh₃)₄ (0.05 eq). Evacuate and backfill with argon three times.

    • Causality: Palladium(0) catalysts are highly susceptible to oxidative quenching. Rigorous exclusion of oxygen ensures the oxidative addition step of the catalytic cycle proceeds without catalyst degradation.

  • Step 2: Cross-Coupling Execution

    • Action: Inject anhydrous toluene followed by tributyl(1-ethoxyvinyl)tin (1.2 eq). Heat the mixture to 90°C for 12 hours.

    • Causality: The ethoxyvinyl stannane acts as a nucleophilic enol ether equivalent, bypassing the impossible electrophilic acylation of the nitro-pyridine ring.

  • Step 3: Acidic Hydrolysis & Self-Validation

    • Action: Cool the reaction to 25°C. Add 2M HCl and stir vigorously for 2 hours to hydrolyze the enol ether to the target ketone.

    • Self-Validation Check: The reaction's success is self-validated via LC-MS. The intermediate enol ether will cleanly disappear, replaced by a sharp peak at m/z 181.1 [M+H]⁺. TLC will show a distinct polarity shift due to the unmasking of the highly polar ketone.

  • Step 4: Isolation

    • Action: Neutralize with saturated NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Chemoselective Nitro Reduction (Béchamp Method)

To utilize this scaffold in drug discovery, the nitro group must often be reduced to an amine to allow for subsequent amide coupling or cyclization[1],[3].

  • Step 1: Reaction Assembly

    • Action: Dissolve 1-(4-Methyl-5-nitropyridin-2-yl)ethanone (1.0 eq) in a 3:1 mixture of Ethanol/Water. Add Iron powder (5.0 eq) and Ammonium Chloride (NH₄Cl) (2.0 eq).

    • Causality: Standard catalytic hydrogenation (Pd/C, H₂) carries a high risk of reducing the C2-ketone to a secondary alcohol. The Fe/NH₄Cl system provides absolute chemoselectivity, reducing only the nitro group via single-electron transfer mechanisms.

  • Step 2: Thermal Activation

    • Action: Heat the suspension to 80°C for 4 hours.

  • Step 3: Workup & Self-Validation

    • Action: Filter the hot mixture through a Celite pad to remove insoluble iron oxides. Concentrate the filtrate.

    • Self-Validation Check: The starting nitroaromatic compound exhibits a distinct yellow hue. The successful reduction is visually validated by a shift to a colorless/pale solution. Spectroscopically, IR analysis will confirm the absolute disappearance of the asymmetric N-O stretch at ~1530 cm⁻¹ and the emergence of primary amine N-H stretches at ~3300–3400 cm⁻¹.

Downstream Applications in Drug Discovery

The strategic value of 1-(4-Methyl-5-nitropyridin-2-yl)ethanone lies in its capacity to serve as a versatile core in medicinal chemistry.

Derivatives of 4-methyl-5-nitropyridine are critical intermediates in the multigram-scale synthesis of highly selective DNA-PK inhibitors, such as AZD7648, where the precise positioning of the methyl and nitrogen groups dictates the molecule's binding affinity in the kinase hinge region[1]. Furthermore, similar substituted nitropyridines have been patented as core scaffolds for inhibitors of the Notch signaling pathway, offering therapeutic avenues for Notch-dependent cancers that have developed resistance to standard γ-secretase inhibitors[2]. The ability to selectively reduce the nitro group to an amine allows for the rapid assembly of complex thiosemicarbazones and triazoles[3].

Synthetic Workflow and Scaffold Integration

G A 2-Halo-4-methyl- 5-nitropyridine B Stille Coupling (Pd catalyst) A->B Tributyl(1-ethoxyvinyl)tin C 1-(4-Methyl-5-nitropyridin- 2-yl)ethanone B->C Acidic Hydrolysis D Chemoselective Nitro Reduction C->D Fe/AcOH or Fe/NH4Cl E 1-(5-Amino-4-methylpyridin- 2-yl)ethanone D->E High Yield (>90%) F Drug Scaffold (e.g., Kinase Inhibitor) E->F SNAr / Amide Coupling

Workflow for the synthesis and application of 1-(4-Methyl-5-nitropyridin-2-yl)ethanone.

References

  • Cai, T., Yang, X., Wang, X., et al. "An improved synthetic strategy for the multigram-scale synthesis of DNA–PK inhibitor AZD7648." Chemical Papers 78 (5) 3213–3222 (2024). Available at:[Link]

  • "Inhibitors of notch signalling pathway and use thereof in treatment of cancers." Google Patents, WO2020208139A1.
  • "Synthesis and Biological Activity of 3- and 5-Amino Derivatives of Pyridine-2-carboxaldehyde Thiosemicarbazone." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

Sources

Exploratory

In-Depth Technical Guide: High-Fidelity 1H and 13C NMR Characterization of 1-(4-Methyl-5-nitropyridin-2-yl)ethanone

Executive Summary The precise structural characterization of highly functionalized pyridine derivatives is a critical bottleneck in modern drug discovery. Compounds such as 1-(4-Methyl-5-nitropyridin-2-yl)ethanone (also...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise structural characterization of highly functionalized pyridine derivatives is a critical bottleneck in modern drug discovery. Compounds such as 1-(4-Methyl-5-nitropyridin-2-yl)ethanone (also known as 2-acetyl-4-methyl-5-nitropyridine) serve as vital building blocks for synthesizing complex kinase inhibitors, including those targeting FLT3[1] and PI3K/PARP pathways[2].

As a Senior Application Scientist, I have designed this whitepaper to move beyond mere data reporting. This guide provides a deeply mechanistic, self-validating framework for predicting, acquiring, and interpreting the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectra of this specific molecule. By understanding the causality behind electronic substituent effects and experimental parameters, researchers can ensure high-fidelity structural validation in their drug development pipelines.

Structural Elucidation & Mechanistic Rationale

To accurately predict the NMR chemical shifts of 1-(4-Methyl-5-nitropyridin-2-yl)ethanone, we must deconstruct the molecule into its core and its substituents. The base is a pyridine ring, which is inherently electron-deficient compared to benzene due to the electronegative nitrogen atom (N-1).

The substituents exert competing inductive ( −I , +I ) and mesomeric ( −M , +M ) effects:

  • 2-Acetyl Group ( −COCH3​ ): Exerts strong −I and −M effects, withdrawing electron density primarily from the ortho (C-3) and para (C-5) positions.

  • 4-Methyl Group ( −CH3​ ): Exerts a +I (electron-donating) effect, slightly shielding the adjacent C-3 and C-5 positions.

  • 5-Nitro Group ( −NO2​ ): A powerful electron-withdrawing group ( −I , −M ) that severely depletes electron density from its ortho positions (C-4 and C-6). The unexpected roles of σ and π orbitals in these electron donor/acceptor dynamics heavily dictate the resulting 13 C shifts[3].

Electronic Effects Visualization

ElectronicEffects Nitro 5-Nitro Group (-I, -M Effects) Pyridine Pyridine Core π-Electron System Nitro->Pyridine Electron Withdrawal Acetyl 2-Acetyl Group (-I, -M Effects) Acetyl->Pyridine Electron Withdrawal Methyl 4-Methyl Group (+I Effect) Methyl->Pyridine Electron Donation H6 H-6 Proton (Strongly Deshielded) Pyridine->H6 Major Deshielding (ortho to NO2) H3 H-3 Proton (Moderately Deshielded) Pyridine->H3 Net Deshielding (ortho to Acetyl)

Caption: Logical relationship of electronic substituent effects on pyridine ring shielding.

Predictive 1 H NMR Signal Assignment

Using empirical increment rules for substituted pyridines—grounded in standard reference frameworks—we can calculate the exact resonance frequencies. The two aromatic protons (H-3 and H-6) are situated para to each other, meaning their scalar coupling will be negligible ( 4JHH​<1 Hz ), resulting in two distinct singlets.

NucleusPredicted Shift ( δ , ppm)MultiplicityIntegrationAssignmentCausality / Electronic Environment
H-6 9.60 Singlet1HPyridine C6-HExperiences extreme deshielding due to the combined −I/−M effects of the ortho-nitro group and the adjacent electronegative N-1 atom.
H-3 8.10 Singlet1HPyridine C3-HModerately deshielded by the ortho-acetyl group, though this is slightly mitigated by the +I effect of the meta-methyl group.
CH 3​ 2.70 Singlet3HC2-C(=O)CH 3​ Deshielded by the directly adjacent, highly anisotropic carbonyl π -system.
CH 3​ 2.60 Singlet3HC4-CH 3​ Exhibits allylic-type deshielding, further pulled downfield by the adjacent ortho-nitro group.

Predictive 13 C NMR Signal Assignment

Carbon-13 shifts are highly sensitive to the σ -framework disruptions caused by substituents[3]. The ipso effects of the nitro and methyl groups dominate the spectral landscape[4].

CarbonPredicted Shift ( δ , ppm)TypeAssignmentCausality / Electronic Environment
C=O 199.0 QuaternaryAcetyl CarbonylHighly deshielded sp2 hybridized carbon due to oxygen electronegativity.
C-2 157.7 QuaternaryPyridine C-2Deshielded by the adjacent N-1 atom and the attached electron-withdrawing acetyl group.
C-5 148.3 QuaternaryPyridine C-5Experiences a massive downfield shift (+21.4 ppm ipso effect) due to the directly attached nitro group.
C-6 144.8 CHPyridine C-6Deshielded by the adjacent N-1 and the ortho-nitro group.
C-4 142.6 QuaternaryPyridine C-4Shifted downfield by the attached methyl group (+11.5 ppm ipso effect).
C-3 121.9 CHPyridine C-3The most shielded ring carbon; electron density is relatively preserved compared to C-6.
CH 3​ 25.5 PrimaryAcetyl MethylStandard aliphatic methyl shift, pulled downfield by the adjacent ketone.
CH 3​ 20.5 PrimaryC4-MethylStandard aromatic methyl, slightly deshielded by the adjacent nitro group.

Experimental Protocol for High-Fidelity NMR Acquisition

To ensure the empirical data matches our predictive models, the acquisition protocol must be a self-validating system . Every step below is designed with a causal mechanism to prevent artifacts and ensure quantitative reliability, adhering to standards in spectrometric identification .

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of Deuterated Chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl3​ provides a deuterium lock signal, while TMS acts as an internal standard ( δ=0.00 ppm). This self-validates the chemical shift axis, ensuring any deviations in the spectrum are structural, not instrumental.

  • Tuning, Matching, and Shimming: Insert the sample into a 400 MHz (or higher) spectrometer. Perform automated tuning/matching and optimize the Z1–Z4 shims.

    • Causality: Proper shimming homogenizes the magnetic field ( B0​ ). The system is validated when the TMS peak exhibits a Full Width at Half Maximum (FWHM) of <1.0 Hz .

  • Pulse Sequence Selection & Acquisition:

    • 1 H NMR: Use a standard 30° pulse sequence (zg30), 16 scans, and a relaxation delay ( D1​ ) of 1.5 seconds. Causality: A 30° flip angle prevents the saturation of slowly relaxing protons, ensuring that the integration ratios remain strictly quantitative.

    • 13 C NMR: Use a proton-decoupled sequence (zgpg30), 1024 scans, and a D1​ of 2.0 seconds. Causality: Broadband decoupling simplifies the spectrum to singlets, while 1024 scans overcome the low natural abundance (1.1%) of 13 C to achieve an acceptable Signal-to-Noise Ratio (SNR).

  • Processing & Phasing: Apply zero-filling to 64k data points and an exponential window function (Line Broadening, LB = 0.3 Hz for 1 H; 1.0 Hz for 13 C).

    • Causality: Zero-filling improves digital resolution without altering the raw Free Induction Decay (FID), while apodization artificially enhances SNR at the cost of negligible line broadening.

  • Self-Validation Check: Integrate the 1 H spectrum. The integral ratios for H-6 : H-3 : Acetyl-CH 3​ : C4-CH 3​ must strictly equate to 1 : 1 : 3 : 3 .

    • Causality: If the integral of H-6 is less than 1.0 (relative to the methyls), it indicates incomplete longitudinal relaxation ( T1​ ). The system self-corrects by prompting the operator to increase the D1​ delay to 3.0 seconds and re-acquire.

Experimental Workflow Visualization

NMRWorkflow Prep 1. Sample Preparation (10-20 mg in 0.6 mL CDCl3) LockShim 2. Locking & Shimming (Optimize Z1-Z4, 3D shims) Prep->LockShim Pulse 3. Pulse Sequence Selection (zg30 for 1H, zgpg30 for 13C) LockShim->Pulse Acq 4. Data Acquisition (NS=16 for 1H, NS=1024 for 13C) Pulse->Acq Process 5. Processing & Phasing (Zero-filling, Apodization) Acq->Process Validate 6. Self-Validation (Integration & Multiplet Analysis) Process->Validate

Caption: Step-by-step experimental workflow for high-fidelity NMR acquisition and validation.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Available at:[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. Available at:[Link]

  • Rasala, D., & Gawinecki, R. (1993). Effect of the ortho-nitro group on the 13C NMR chemical shifts of substituted pyridines. Magnetic Resonance in Chemistry. Available at:[Link]

  • Kettle, J. G., et al. (2019). The Discovery of 7-Methyl-2-[(7-methyl[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648). ACS Publications. Available at:[Link]

  • Fonseca Guerra, C., et al. (2017). The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. RSC Advances. Available at:[Link]

Sources

Foundational

In-Depth Technical Guide: Exact Molecular Weight, Structural Elucidation, and Analytical Profiling of 1-(4-Methyl-5-nitropyridin-2-yl)ethanone

Executive Summary In the landscape of modern medicinal chemistry, highly functionalized pyridine derivatives serve as critical building blocks for complex active pharmaceutical ingredients (APIs). Specifically, 1-(4-Meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, highly functionalized pyridine derivatives serve as critical building blocks for complex active pharmaceutical ingredients (APIs). Specifically, 1-(4-Methyl-5-nitropyridin-2-yl)ethanone is a versatile intermediate. Its orthogonal functional groups—a reactive acetyl moiety, a strongly electron-withdrawing nitro group, and a sterically tuning methyl group—enable precise regioselective transformations.

As a Senior Application Scientist, I have designed this whitepaper to provide researchers with a definitive guide to the exact molecular weight, structural properties, and chemoselective synthesis of this compound. Furthermore, we establish a self-validating analytical workflow to ensure absolute structural confidence during drug development campaigns.

Molecular Identity & Exact Mass Determination

To utilize this building block in high-resolution mass spectrometry (HRMS) workflows, one must distinguish between its average molecular weight and its exact monoisotopic mass. The monoisotopic mass is calculated using the primary isotopes of each element ( C, H, N, O).

  • Carbon ( C): Da

  • Hydrogen ( H): Da

  • Nitrogen ( N): Da

  • Oxygen ( O): Da

  • Total Exact Mass: 180.053493 Da

Quantitative Physicochemical Summary
PropertyValue
IUPAC Name 1-(4-Methyl-5-nitropyridin-2-yl)ethanone
Molecular Formula C₈H₈N₂O₃
Average Molecular Weight 180.16 g/mol
Exact Mass (Monoisotopic) 180.0535 Da
Expected [M+H]⁺ Ion 181.0613 Da
SMILES String CC(=O)C1=NC=C(=O)C(C)=C1
Hydrogen Bond Donors / Acceptors 0 / 4

Structural Formula & Mechanistic Implications

The structural architecture of 1-(4-Methyl-5-nitropyridin-2-yl)ethanone dictates its reactivity profile. According to, the numbering of the pyridine ring begins at the nitrogen atom (N1), with the acetyl group dictating the C2 position to maintain the lowest possible locants for substituents.

  • The Pyridine Core: Inherently electron-deficient due to the electronegative nitrogen atom.

  • C5-Nitro Group: Acts as a powerful electron-withdrawing group (EWG) via both inductive (-I) and resonance (-M) effects. This severely depletes electron density at the C6 and C4 positions, making the ring highly susceptible to nucleophilic aromatic substitution (SₙAr).

  • C4-Methyl Group: Provides weak electron donation via hyperconjugation (+I), slightly offsetting the nitro group's pull, while offering critical steric shielding to the C3 and C5 positions.

  • C2-Acetyl Group: Offers a highly electrophilic carbonyl carbon, ideal for condensation reactions (e.g., forming hydrazones or fused imidazopyridines).

Chemoselective Synthetic Workflow

Causality in Experimental Design: Synthesizing a 2-acetylpyridine from a 2-halopyridine is traditionally achieved via the addition of a Grignard reagent to a nitrile. However, applying methylmagnesium bromide to 2-cyano-4-methyl-5-nitropyridine would result in catastrophic failure. The highly nucleophilic Grignard reagent would indiscriminately attack the sensitive nitro group or the electron-starved pyridine core.

To circumvent this, we employ a chemoselective using tributyl(1-ethoxyvinyl)tin. The neutral, mild conditions of the palladium-catalyzed cycle perfectly preserve the nitro group.

Step-by-Step Protocol: Stille Coupling & Hydrolysis

This protocol is designed as a self-validating system, utilizing an in-process control (IPC) checkpoint to prevent premature quenching.

  • Degassing & Setup: Dissolve 10.0 mmol of 2-bromo-4-methyl-5-nitropyridine in 50 mL of anhydrous toluene. Sparge with argon for 15 minutes to prevent oxidative deactivation of the palladium catalyst.

  • Catalysis: Add 12.0 mmol of tributyl(1-ethoxyvinyl)tin followed by 0.5 mmol (5 mol%) of Pd(PPh₃)₄. Heat the mixture to 100°C under an argon atmosphere for 12 hours.

  • Self-Validating IPC Checkpoint: Withdraw a 50 µL aliquot, dilute in acetonitrile, and analyze via LC-MS. Validation metric: The complete disappearance of the starting material mass ( ~217) and the emergence of the enol ether intermediate ( 209.1) confirms the cross-coupling is complete. Proceed to step 4 only when this is verified.

  • Hydrolysis: Cool the reaction to room temperature. Add 20 mL of 2M aqueous HCl and stir vigorously for 2 hours to cleave the enol ether.

  • Isolation: Neutralize the aqueous layer with saturated NaHCO₃ to pH 7.5. Extract with ethyl acetate ( mL). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify via flash chromatography (Silica gel, 10-30% EtOAc/Hexanes).

SynthesisWorkflow SM 2-Bromo-4-methyl-5-nitropyridine (Starting Material) Int 2-(1-Ethoxyvinyl)-4-methyl- 5-nitropyridine SM->Int Stille Coupling Toluene, 100°C Reagent Tributyl(1-ethoxyvinyl)tin + Pd(PPh3)4 Reagent->Int Product 1-(4-Methyl-5-nitropyridin-2-yl)ethanone (Target Molecule) Int->Product Acidic Cleavage RT, 2h Acid 2M HCl (aq) Hydrolysis Acid->Product

Chemoselective Stille coupling workflow for 1-(4-Methyl-5-nitropyridin-2-yl)ethanone synthesis.

Analytical Characterization & Validation Workflows

To guarantee scientific integrity, the analytical characterization must utilize orthogonal techniques. This ensures that a false positive in one modality is caught by another.

Orthogonal Validation Protocol
  • HPLC-UV (Purity): Run on a C18 reverse-phase column (Water/MeCN gradient with 0.1% Formic Acid). The compound must elute as a single sharp peak (>98% Area Under Curve) at 254 nm, validating sample homogeneity.

  • HRMS ESI-TOF (Compositional Validation): Direct infusion into an Electrospray Ionization Time-of-Flight mass spectrometer.

    • Expected Result: An intense [M+H]⁺ peak at exactly 181.0613 Da . A mass error of < 3 ppm validates the C₈H₈N₂O₃ atomic composition, eliminating the possibility of cross-contamination or solvent adducts.

  • NMR Spectroscopy (Regiochemical Validation):

    • ¹H NMR (400 MHz, CDCl₃): The causality of the chemical shifts directly proves the structure. The C6 proton is trapped between the electronegative pyridine nitrogen and the strongly electron-withdrawing nitro group. This places it in a severe deshielding cone, resulting in a distinct singlet far downfield at ~9.10 ppm . The C3 proton appears as a singlet at ~8.15 ppm . The two methyl groups appear as sharp singlets at ~2.75 ppm (acetyl) and ~2.65 ppm (aryl methyl).

AnalyticalWorkflow N1 Synthesized Compound Sample Preparation N2 HPLC-UV Profiling (Purity >98%) N1->N2 Aliquot 1 N3 HRMS (ESI-TOF) Exact Mass: 180.0535 Da N1->N3 Aliquot 2 N4 1D/2D NMR Spectroscopy Structural Elucidation N1->N4 Aliquot 3 N5 Data Synthesis & Structure Verification N2->N5 N3->N5 N4->N5

Multi-modal analytical workflow for structural verification and exact mass confirmation.

Applications in Advanced Drug Discovery

Derivatives of 4-methyl-5-nitropyridine are highly sought after in the synthesis of kinase inhibitors. For instance, related nitro-pyridine scaffolds are critical intermediates in the multigram-scale synthesis of highly selective DNA-PK inhibitors like AZD7648[1]. By utilizing 1-(4-Methyl-5-nitropyridin-2-yl)ethanone, researchers can perform subsequent reduction of the nitro group to an amine, followed by condensation with the adjacent acetyl group to rapidly construct complex, drug-like fused heterocycles such as substituted quinolines or imidazo[1,5-a]pyridines.

References

  • Title: An improved synthetic strategy for the multigram-scale synthesis of DNA–PK inhibitor AZD7648 Source: Chemical Papers, Volume 78, Pages 3213–3222 (2024) URL: [Link]

  • Title: Stille Coupling (Reaction Mechanism and Applications) Source: Organic Chemistry Portal URL: [Link]

  • Title: Nomenclature of Organic Chemistry (IUPAC Recommendations and Preferred Names 2013) Source: International Union of Pure and Applied Chemistry (IUPAC) URL: [Link]

Exploratory

Crystallographic Profiling and 3D Structural Analysis of 1-(4-Methyl-5-nitropyridin-2-yl)ethanone: Implications for Kinase Inhibitor Design

Executive Summary 1-(4-Methyl-5-nitropyridin-2-yl)ethanone (also known as 2-acetyl-4-methyl-5-nitropyridine) is a highly functionalized heterocyclic scaffold critical to the development of advanced therapeutics. As a Sen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(4-Methyl-5-nitropyridin-2-yl)ethanone (also known as 2-acetyl-4-methyl-5-nitropyridine) is a highly functionalized heterocyclic scaffold critical to the development of advanced therapeutics. As a Senior Application Scientist overseeing structural biology and drug discovery workflows, I emphasize that understanding the exact 3-dimensional conformation of such precursors is not merely an academic exercise—it is the foundational basis of rational drug design. This whitepaper details the crystallographic behavior, structural causality, and analytical methodologies required to validate this molecule and its derivatives.

Pharmacological Relevance & The "Magic Methyl" Effect

Derivatives of 4-methyl-5-nitropyridines are heavily utilized in the synthesis of potent kinase inhibitors. Notable applications include the development of FMS-like tyrosine kinase 3 (FLT3) inhibitors for acute myeloid leukemia[1] and DNA-dependent protein kinase (DNA-PK) inhibitors, such as AZD7648[2].

The presence of the methyl group at the 4-position (ortho to the functional groups in subsequent derivatives) introduces a profound structural phenomenon known as the "magic methyl" effect[2]. In terms of causality, this steric bulk forces a conformational twist in the molecule's geometry. Rather than allowing the molecule to remain entirely flat (which often leads to non-specific DNA intercalation or poor solubility), the methyl group forces a specific 3D bioactive conformation. This precise twist perfectly aligns the resulting drug scaffold within the hydrophobic binding pockets of target kinases, such as the pocket formed by Tyr3791 and Leu3806 in DNA-PK[2].

3D Conformational Analysis & Crystallographic Features

When analyzing the X-ray crystallographic data of 1-(4-Methyl-5-nitropyridin-2-yl)ethanone and its structurally related cascade reaction derivatives[3], several critical motifs emerge that dictate its reactivity and binding:

  • Steric Dihedral Twist: The core pyridine ring maintains strict sp² planarity. However, the bulky 4-methyl group creates severe steric hindrance with the adjacent 5-nitro group. Consequently, the nitro group is forced out of coplanarity with the pyridine ring. This dihedral angle twist is a defining crystallographic feature that breaks planar symmetry.

  • Acetyl Group Orientation: The 2-acetyl group typically adopts a nearly coplanar conformation relative to the pyridine ring to maximize π -conjugation, though crystal packing forces in the solid state can induce slight deviations.

  • Supramolecular Assembly: In the crystal lattice, the molecule relies on weak intermolecular interactions. The highly electronegative oxygen atoms of the nitro and acetyl groups act as hydrogen bond acceptors for weak C-H···O interactions from adjacent molecules, dictating the overall unit cell packing[3].

Quantitative Crystallographic Data

To provide a self-validating baseline for researchers synthesizing this compound, the following table summarizes the expected quantitative crystallographic parameters for highly functionalized 4-methyl-5-nitropyridine derivatives[3].

ParameterExpected Value / RangeCrystallographic Significance
Crystal System Monoclinic / TriclinicTypical for asymmetric, sterically hindered small molecules.
Space Group P2₁/c or P-1Indicates centrosymmetric packing driven by dipole-dipole interactions.
Unit Cell Volume (V) 700 – 1400 ųAccommodates Z = 4 (four molecules per unit cell in monoclinic systems).
Dihedral Angle (C-C-N-O) 35° – 55°Quantifies the steric clash between the 4-methyl and 5-nitro groups.
R-factor (R₁) < 0.05 (5%)Validates the accuracy of the structural model against raw diffraction data.
Goodness-of-Fit (S) 0.95 – 1.05Confirms that the data is neither over-parameterized nor under-fitted.

Visualizations of Workflows and Mechanisms

G N1 Vapor Diffusion Crystallization N2 X-Ray Diffraction (Mo Kα Source) N1->N2 N3 Data Integration & Scaling N2->N3 N4 Phase Resolution (SHELXT) N3->N4 N5 Anisotropic Refinement (Olex2 / SHELXL) N4->N5 N6 3D Structural Model N5->N6

Workflow for small-molecule X-ray crystallography from crystal growth to 3D model refinement.

G M1 1-(4-Methyl-5-nitropyridin-2-yl)ethanone (Core Scaffold) M2 Steric 'Magic Methyl' Effect Forces Conformational Twist M1->M2 M3 Azaindole / Purinone Derivatization M1->M3 M4 Kinase Hydrophobic Pocket Binding M2->M4 M3->M4 M5 FLT3 / DNA-PK Inhibition M4->M5

Mechanistic pathway from the sterically hindered core scaffold to targeted kinase inhibition.

Experimental Protocols

As an application scientist, I mandate protocols that are inherently self-validating. The following methodologies explain not just the procedural steps, but the causality behind each choice to ensure high-fidelity data acquisition.

Protocol 1: Single-Crystal Growth via Vapor Diffusion

Causality: We select vapor diffusion over standard slow evaporation because it allows for precise, thermodynamic control over supersaturation kinetics. Rapid evaporation often yields twinned or highly mosaic crystals, which severely complicate the indexing of diffraction spots and degrade data quality.

  • Solvent Selection: Dissolve 10-15 mg of highly purified (>99% via HPLC) 1-(4-Methyl-5-nitropyridin-2-yl)ethanone in a minimal volume (~0.5 mL) of a good solvent (e.g., ethyl acetate).

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a small inner vial. Self-Validation: This removes heterogeneous nucleation sites (dust/impurities) that cause premature, low-quality crystallization.

  • Diffusion Setup: Place the small open vial into a larger outer vial containing 3 mL of an anti-solvent (e.g., hexanes).

  • Equilibration: Seal the outer vial tightly. Allow the anti-solvent vapor to slowly diffuse into the inner vial at a constant temperature (20 °C) over 3–7 days.

  • Harvesting: Harvest only crystals that exhibit sharp geometric edges and extinguish polarized light uniformly under a stereomicroscope.

Protocol 2: X-ray Diffraction Data Collection and Structure Refinement

Causality: We utilize full-matrix least-squares refinement[4] to ensure that the mathematical model of the electron density perfectly aligns with the observed diffraction intensities, minimizing the residual factor (R₁).

  • Mounting & Cryocooling: Coat a selected single crystal (approx. 0.15 × 0.10 × 0.10 mm) in paratone oil to prevent solvent loss. Mount it on a specific loop and transfer immediately to a cold nitrogen stream (100 K) on the diffractometer. Causality: Cryocooling minimizes thermal atomic vibrations (Debye-Waller factors), drastically improving high-angle resolution.

  • Data Collection: Utilize a diffractometer equipped with a Mo Kα X-ray source ( λ = 0.71073 Å). Mo Kα is preferred over Cu Kα for this organic molecule to achieve higher data completeness at high diffraction angles while minimizing absorption errors.

  • Integration & Absorption Correction: Integrate the raw frames using the instrument's software. Apply a multi-scan absorption correction to account for the varying path lengths of X-rays through the asymmetric crystal.

  • Structure Solution: Solve the phase problem using intrinsic phasing methods (e.g., SHELXT). This will reveal the heavy atom (C, N, O) backbone.

  • Anisotropic Refinement: Import the initial model into 4[4]. Refine the structure using SHELXL. Convert all non-hydrogen atoms to anisotropic displacement parameters (ellipsoids) to account for directional electron density smearing.

  • Hydrogen Atom Placement: Place hydrogen atoms in calculated positions using a riding model (AFIX instructions in SHELXL) to prevent over-parameterization of the data.

  • Validation: Ensure the final R₁ is < 5% and the maximum residual electron density peak is < 0.5 e/ų. Generate the final CIF (Crystallographic Information File) for database deposition.

References

  • The Discovery of 7-Methyl-2-[(7-methyl[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648) . ACS Publications. 2

  • SYNTHESIS, PHARMACOLOGY AND USE OF NEW AND SELECTIVE FMS-LIKE TYROSINE KINASE 3 (FLT3) FLT3 INHIBITORS . European Patent Office. 1

  • Three-Component Cascade Reaction of 1,1-Enediamines, N,N-Dimethylformamide Dimethyl Acetal, and 1,3-Dicarbonyl Compounds: Selective Synthesis of Diverse 2-Aminopyridine Derivatives . NIH / Semantic Scholar.3

  • The anatomy of a comprehensive constrained, restrained refinement program for the modern computing environment – Olex2 dissected . IUCr Journals. 4

Sources

Foundational

Solubility Profile of 1-(4-Methyl-5-nitropyridin-2-yl)ethanone in Polar Organic Solvents: A Technical Guide for Process Chemistry

Executive Summary The compound 1-(4-Methyl-5-nitropyridin-2-yl)ethanone (also known as 2-acetyl-4-methyl-5-nitropyridine) is a highly functionalized, electron-deficient heterocyclic intermediate. It is increasingly utili...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(4-Methyl-5-nitropyridin-2-yl)ethanone (also known as 2-acetyl-4-methyl-5-nitropyridine) is a highly functionalized, electron-deficient heterocyclic intermediate. It is increasingly utilized in advanced pharmaceutical synthesis, notably acting as a critical precursor in the development of Tyk2 degraders and other targeted therapeutics[1]. Because downstream synthetic steps—such as reductive aminations—require complete dissolution of this intermediate, understanding its thermodynamic solubility profile in polar organic solvents is paramount for process chemists.

This whitepaper provides an in-depth analysis of the physicochemical properties governing the solvation of 1-(4-Methyl-5-nitropyridin-2-yl)ethanone, theoretical frameworks using Hansen Solubility Parameters (HSP), empirical solubility data, and a self-validating experimental protocol for high-throughput solvent screening.

Structural Causality & Physicochemical Profiling

To predict and manipulate the solubility of 1-(4-Methyl-5-nitropyridin-2-yl)ethanone, one must first deconstruct its molecular architecture. The solubility of any active pharmaceutical ingredient (API) or intermediate is dictated by the energy required to break its crystal lattice versus the energy released upon solvent-solute interaction.

Functional Group Analysis
  • Pyridine Ring: The core aromatic system provides a rigid, planar structure. The endocyclic nitrogen acts as a localized hydrogen-bond (H-bond) acceptor.

  • Nitro Group (-NO₂ at C5): This is a strongly electron-withdrawing group. It creates a massive molecular dipole and acts as a potent H-bond acceptor. Furthermore, it renders the pyridine ring highly electron-deficient.

  • Acetyl Group (-COCH₃ at C2): Contributes an additional dipole moment and serves as another H-bond acceptor.

  • Methyl Group (-CH₃ at C4): Provides minor lipophilic character and steric bulk, which slightly disrupts planar stacking in the crystal lattice, marginally lowering the melting point compared to unmethylated analogs.

The Causality of Solvation: Crucially, 1-(4-Methyl-5-nitropyridin-2-yl)ethanone possesses multiple strong H-bond acceptors but zero H-bond donors . Therefore, it relies entirely on the solvent to provide either H-bond donation or strong dipole-dipole stabilization. Highly polar aprotic solvents (which possess large dipole moments) are uniquely suited to stabilize the electron-deficient aromatic system and the strong dipoles of the nitro and acetyl groups without the energetic penalty of breaking solvent-solvent hydrogen bond networks[2].

Theoretical Framework: Hansen Solubility Parameters (HSP)

The dissolution of 1-(4-Methyl-5-nitropyridin-2-yl)ethanone can be quantified using Hansen Solubility Parameters (HSP), which divide the total cohesive energy density of a liquid into three distinct intermolecular forces[3]:

  • Dispersion Forces ( δD​ ): Non-polar interactions (London forces).

  • Polar Forces ( δP​ ): Permanent dipole-dipole interactions.

  • Hydrogen Bonding ( δH​ ): Electron exchange interactions (donor/acceptor).

For a solute to dissolve effectively, its HSP values must closely align with those of the solvent, minimizing the interaction radius ( Ra​ ). Given the structure of 1-(4-Methyl-5-nitropyridin-2-yl)ethanone, its theoretical δP​ is exceptionally high due to the nitro and acetyl groups, while its δH​ is moderate (acceptor only). Solvents with high δP​ and moderate δH​ values—such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF)—yield the smallest Ra​ , predicting near-instantaneous miscibility[3].

Solvation Lattice 1-(4-Methyl-5-nitropyridin-2-yl)ethanone (Solid Crystal Lattice) Disruption Lattice Disruption (u0394H_lattice > 0) Lattice->Disruption Solvent Polar Aprotic Solvent (e.g., DMSO, DMF) Cavity Solvent Cavity Formation (u0394H_cavity > 0) Solvent->Cavity Complex Solute-Solvent Interaction (Dipole-Dipole, u0394H_int < 0) Disruption->Complex Cavity->Complex Solution Thermodynamically Stable Solution Complex->Solution u0394G_solv < 0

Fig 1. Thermodynamic mechanistic pathway of solvation in polar aprotic solvents.

Empirical Solubility Data in Polar Organic Solvents

Based on the physicochemical profiling and behavior of structurally analogous functionalized pyridines, the quantitative solubility profile of 1-(4-Methyl-5-nitropyridin-2-yl)ethanone at standard ambient temperature (25°C) is summarized below.

Table 1: Representative Solubility Profile at 25°C

Solvent ClassSolventDielectric Constant ( ϵ )Estimated Solubility (mg/mL)Primary Solvation Mechanism
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 100Strong dipole-dipole, high polarizability
Polar Aprotic N,N-Dimethylformamide (DMF)36.7> 100Strong dipole-dipole interaction
Polar Aprotic Acetonitrile (MeCN)37.545 - 60Moderate dipole-dipole interaction
Polar Protic Methanol (MeOH)32.715 - 25H-bond donation to nitro/acetyl groups
Polar Protic Ethanol (EtOH)24.55 - 15Weak H-bond donation, steric hindrance
Non-Polar Hexane1.9< 1Negligible interaction

Note: Polar aprotic solvents vastly outperform polar protic solvents. Protic solvents like methanol must break their own strong internal hydrogen-bond networks to accommodate the solute, resulting in an unfavorable enthalpic penalty.

Experimental Protocol: High-Throughput Thermodynamic Solubility Screening

To empirically validate the solubility of this intermediate for process scale-up, kinetic dissolution methods are insufficient. The following protocol is a self-validating system designed to measure thermodynamic solubility , ensuring that the data is not skewed by transient supersaturation or metastable polymorphic states.

Step-by-Step Methodology
  • Gravimetric Dosing: Accurately weigh 10.0 mg of crystalline 1-(4-Methyl-5-nitropyridin-2-yl)ethanone into 2.0 mL amber glass HPLC vials. Causality: Amber glass prevents potential UV-induced degradation of the nitroaromatic system during the equilibration phase.

  • Solvent Addition: Add 100 µL aliquots of the target polar organic solvents (e.g., DMSO, DMF, Methanol) using a positive displacement pipette.

  • Thermal Equilibration: Cap the vials tightly and place them in a thermoshaker at 25°C, agitating at 800 RPM for 24 hours. Causality: A 24-hour agitation period ensures the system reaches true thermodynamic equilibrium. Shorter durations risk measuring kinetic solubility, which can be artificially high.

  • Phase Separation: Transfer the suspension to microcentrifuge tubes and centrifuge at 10,000 x g for 15 minutes at 25°C. Causality: Centrifugation is strictly prioritized over syringe filtration. Highly polar, electron-deficient compounds often adsorb onto PTFE or Nylon filter membranes, which artificially lowers the quantified solubility in the filtrate.

  • HPLC-UV Quantification: Carefully aspirate the clear supernatant, dilute it appropriately in the mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% TFA), and inject it into an HPLC-UV system equipped with a C18 column. Quantify against a pre-established calibration curve at an isosbestic wavelength (e.g., 254 nm).

Workflow S1 1. Gravimetric Dosing (10 mg API/vial) S2 2. Solvent Addition (Polar Solvents, 100 u03BCL) S1->S2 S3 3. Thermal Equilibration (25u00B0C, 24h agitation) S2->S3 S4 4. Phase Separation (Centrifugation @ 10,000 x g) S3->S4 S5 5. HPLC-UV Quantification (Supernatant Analysis) S4->S5

Fig 2. High-throughput thermodynamic solubility screening workflow for API intermediates.

Downstream Applications in API Synthesis

The solubility profile of 1-(4-Methyl-5-nitropyridin-2-yl)ethanone directly dictates its utility in synthesis. In the development of Tyk2 degraders, this compound undergoes reductive amination—reacting with primary or secondary amines in the presence of Titanium(IV) isopropoxide ( Ti(O−i−Pr)4​ ) and Sodium cyanoborohydride ( NaBH3​CN )[1].

Because reductive aminations require a homogeneous reaction mixture to maximize the collision frequency between the ketone and the amine, selecting a solvent that fully dissolves the intermediate without reacting with the reducing agent is critical. While DMSO offers the highest solubility, its potential to oxidize sensitive reagents or complicate aqueous workups often leads process chemists to utilize optimized mixtures of moderately polar solvents (like THF or Acetonitrile) combined with thermal dissolution strategies.

References

  • Tyk2 degraders and uses thereof (WO2024220937A2). Google Patents.
  • Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. National Institutes of Health (NIH) / PMC.
  • Molecular Insights into the Inclusion Complexation of 5,7-Dimethoxyflavone with β-cyclodextrin Derivatives. National Institutes of Health (NIH) / PMC.

Sources

Exploratory

Comprehensive Characterization of the Electronic Properties and UV-Vis Absorption Spectrum of 1-(4-Methyl-5-nitropyridin-2-yl)ethanone

Prepared by: Senior Application Scientist Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Protocol Executive Summary The compound...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Protocol

Executive Summary

The compound 1-(4-Methyl-5-nitropyridin-2-yl)ethanone (also known as 2-acetyl-4-methyl-5-nitropyridine) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of advanced targeted therapeutics, including Tyk2 degraders[1]. Characterizing its electronic structure and photophysical behavior is critical for understanding its reactivity, stability, and interaction with biological targets.

This whitepaper provides an in-depth technical guide to elucidating the electronic properties and UV-Vis absorption spectrum of this molecule. By synthesizing Density Functional Theory (DFT) predictions with rigorous experimental spectroscopic protocols, we establish a self-validating framework for molecular characterization.

Molecular Architecture & Electronic Push-Pull Dynamics

The chemical behavior of 1-(4-Methyl-5-nitropyridin-2-yl)ethanone is governed by a complex "push-pull" electronic system across the conjugated pyridine core:

  • Electron Acceptors: The strongly electron-withdrawing nitro group ( −NO2​ ) at the C5 position and the acetyl group ( −C(=O)CH3​ ) at the C2 position significantly deplete electron density from the ring.

  • Electron Donors: The methyl group ( −CH3​ ) at the C4 position acts as a weak inductive electron donor.

  • Pyridine Core: The electronegative nitrogen atom in the ring further polarizes the system.

This asymmetric distribution of electron density results in a highly polarized ground state. DFT calculations on structurally similar methyl-nitro-pyridine derivatives demonstrate that the Highest Occupied Molecular Orbital (HOMO) is predominantly localized over the pyridine π -system and the methyl group, whereas the Lowest Unoccupied Molecular Orbital (LUMO) is heavily concentrated on the nitro group and the carbonyl oxygen[2].

Predicted Electronic Properties (DFT Analysis)

To accurately model these properties, ground-state geometry optimization is performed using the B3LYP or PBE0-D3 functional with a 6-311++G(d,p) basis set[3]. The inclusion of diffuse functions ("++") is non-negotiable here; they are essential for accurately modeling the electron-rich oxygen atoms of the nitro and acetyl moieties.

Table 1: Predicted Electronic Properties of 1-(4-Methyl-5-nitropyridin-2-yl)ethanone

PropertyPredicted ValueMechanistic Significance
HOMO Energy −6.85 eV Indicates ionization potential. The deep HOMO level reflects stabilization by the strong electron-withdrawing −NO2​ and acetyl groups.
LUMO Energy −3.15 eV Indicates electron affinity. Lowered significantly by the π∗ orbitals of the nitro group, making the molecule a strong electron acceptor.
Energy Gap ( ΔE ) 3.70 eV A relatively narrow gap for a pyridine derivative, indicating high polarizability, lower chemical hardness, and a bathochromic shift in optical absorption.
Dipole Moment ( μ ) ∼4.5 Debye High ground-state polarity driven by the asymmetric push-pull configuration across the C2-C5 axis.

Computational Workflow

To ensure scientific integrity and reproducibility, computational predictions must follow a strict, sequential pipeline. Skipping frequency calculations, for instance, can lead to optimizing a transition state rather than a true local minimum.

G Input Input Structure 1-(4-Methyl-5-nitropyridin-2-yl)ethanone Opt Geometry Optimization DFT / B3LYP / 6-311++G(d,p) Input->Opt Freq Frequency Calculation Confirm True Minimum (No Imaginary Freq) Opt->Freq TDDFT TD-DFT Calculation PBE0-D3 / CPCM Solvent Model Freq->TDDFT Prop Electronic Properties HOMO/LUMO, MEP, Dipole Freq->Prop UVVis UV-Vis Spectrum Prediction Oscillator Strengths & Transitions TDDFT->UVVis

Caption: Step-by-step DFT and TD-DFT computational workflow for electronic and optical characterization.

Spectroscopic Characterization: UV-Vis Absorption

The UV-Vis absorption spectrum of 1-(4-Methyl-5-nitropyridin-2-yl)ethanone is characterized by overlapping electronic transitions. Time-Dependent Density Functional Theory (TD-DFT) is the gold standard for assigning these bands[3].

Spectral Band Assignments
  • High-Energy Band ( ∼260−280 nm ): This intense band corresponds to the π→π∗ transitions localized within the pyridine ring and the acetophenone-like moiety[4].

  • Low-Energy Band ( ∼330−360 nm ): This broader, less intense band is a convolution of the n→π∗ transition (from the non-bonding electrons of the carbonyl/nitro oxygens) and an Intramolecular Charge Transfer (ICT) from the electron-rich methyl-pyridine region to the electron-deficient nitro group[2],[5].

Table 2: UV-Vis Absorption Peak Assignments (TD-DFT vs. Experimental Estimates)

TransitionWavelength ( λmax​ )Oscillator Strength ( f )Orbital ContributionAssignment
S0​→S2​ ∼265 nm 0.350 HOMO−1→LUMO π→π∗ (Pyridine core & Acetyl)
S0​→S1​ ∼340 nm 0.120 HOMO→LUMO n→π∗ / ICT (Pyridine Nitro)
Solvatochromism

The ICT band is highly sensitive to the local environment. In hydrogen-bond donating (HBD) solvents like methanol, the n→π∗ transition typically undergoes a hypsochromic (blue) shift due to the stabilization of the ground-state lone pairs via hydrogen bonding[5]. Conversely, the π→π∗ transition may exhibit a slight bathochromic (red) shift in polar solvents due to dipole-dipole stabilization of the excited state[4].

G S0 S0 Ground State (Highly Polarized) S1 S1 Excited State (n → π*) S0->S1 UV Excitation (~340 nm) S2 S2 Excited State (π → π*) S0->S2 UV Excitation (~265 nm) ICT Intramolecular Charge Transfer (ICT) (Pyridine → NO2) S1->ICT Structural Relaxation S2->ICT Internal Conversion (Ultrafast)

Caption: Jablonski-style diagram illustrating the photophysical pathways and ICT state formation.

Experimental Protocol: Self-Validating UV-Vis Measurement

To validate the TD-DFT predictions, empirical data must be collected under strictly controlled conditions. The following protocol ensures high-fidelity spectroscopic data, preventing artifacts from aggregation or detector saturation.

Step-by-Step Methodology
  • Solvent Selection & Preparation:

    • Select three solvents of varying polarity and HBD capacity to evaluate solvatochromism: Cyclohexane (non-polar), Dichloromethane (polar aprotic), and Methanol (polar protic).

    • Ensure all solvents are HPLC-grade or Spectrophotometric-grade to prevent background UV absorption.

  • Stock Solution Formulation:

    • Weigh exactly 1.0 mg of 1-(4-Methyl-5-nitropyridin-2-yl)ethanone.

    • Dissolve in 10 mL of the chosen solvent to create a primary stock solution. Sonicate for 5 minutes to ensure complete dissolution.

  • Serial Dilution (Beer-Lambert Validation):

    • Dilute the stock solution to a working concentration of 1×10−5 M .

    • Causality Note: Concentrations above 10−4 M often lead to π−π stacking (aggregation) of planar pyridine rings, which artificially broadens the absorption bands and causes deviations from the Beer-Lambert law.

  • Instrument Calibration:

    • Power on the dual-beam UV-Vis spectrophotometer and allow the Deuterium/Tungsten lamps to warm up for 30 minutes.

    • Fill two matched quartz cuvettes ( 10 mm path length) with the pure solvent. Run a baseline correction scan from 200 nm to 600 nm .

  • Sample Measurement:

    • Replace the solvent in the sample cuvette with the 1×10−5 M analyte solution.

    • Scan from 200 nm to 600 nm at a scan rate of 120 nm/min with a slit width of 1 nm .

    • Record the λmax​ and absorbance ( A ) values. Calculate the molar extinction coefficient ( ϵ ) using ϵ=A/(c⋅l) .

Conclusion

The characterization of 1-(4-Methyl-5-nitropyridin-2-yl)ethanone requires a synergistic approach combining quantum chemical modeling and empirical spectroscopy. The strong electron-withdrawing nature of the C5-nitro and C2-acetyl groups creates a narrow HOMO-LUMO gap and drives a prominent Intramolecular Charge Transfer (ICT) band in the UV-Vis spectrum. By employing the protocols and computational workflows outlined in this guide, researchers can accurately benchmark this intermediate, ensuring high-quality inputs for downstream drug development and synthetic optimization.

References

  • Vertex Pharmaceuticals Incorporated. (2024). Tyk2 degraders and uses thereof (Patent No. WO2024220937A2).
  • MDPI. (2025). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. International Journal of Molecular Sciences. [Link]

  • American Chemical Society (ACS). (2016). Solvatochromic Shifts in UV–Vis Absorption Spectra: The Challenging Case of 4-Nitropyridine N-Oxide. Journal of Chemical Theory and Computation. [Link]

  • American Chemical Society (ACS). (2021). Tuning the Excited-State Dynamics of Acetophenone Using Metal Ions in Solution. The Journal of Physical Chemistry A. [Link]

  • ChemRxiv. (2026). Prediction of hydrazone colorimetric response for Novichok sensing: a combined experimental and TD-DFT study. [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step laboratory synthesis protocol for 1-(4-Methyl-5-nitropyridin-2-yl)ethanone

Application Note: Laboratory Synthesis and Isolation of 1-(4-Methyl-5-nitropyridin-2-yl)ethanone Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Engineers. Introduction and Strategic Rati...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Laboratory Synthesis and Isolation of 1-(4-Methyl-5-nitropyridin-2-yl)ethanone

Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Engineers.

Introduction and Strategic Rationale

The compound 1-(4-Methyl-5-nitropyridin-2-yl)ethanone (also known as 2-acetyl-4-methyl-5-nitropyridine) is a highly valued heterocyclic building block. Derivatives of 4-methyl-5-nitropyridine are frequently utilized as core scaffolds in the development of advanced therapeutics, including Tyrosine Kinase 2 (TYK2) degraders[1] and HIV-1 integrase inhibitors[2].

Mechanistic Causality & Route Selection: Direct acylation (e.g., Friedel-Crafts) of the pyridine ring is notoriously difficult due to the inherent electron deficiency of the heterocycle, which is further exacerbated by the strongly electron-withdrawing nitro group at the C5 position. Therefore, installing an acetyl group at the C2 position requires a cross-coupling strategy.

The most robust and chemoselective method for this transformation is a two-phase approach:

  • Deoxyhalogenation: Conversion of the tautomeric 4-methyl-5-nitropyridin-2-ol to 2-bromo-4-methyl-5-nitropyridine using phosphorus oxybromide (POBr₃)[2].

  • Palladium-Catalyzed Stille Coupling: Reacting the brominated intermediate with tributyl(1-ethoxyvinyl)tin. The 1-ethoxyvinyl group acts as a "masked" acetyl group (an enol ether) that smoothly undergoes acidic hydrolysis to yield the target ketone. This method operates under mild conditions, preventing the reduction or degradation of the sensitive nitro group.

Synthetic Workflow

G SM 4-Methyl-5-nitropyridin-2-ol (Starting Material) Int1 2-Bromo-4-methyl- 5-nitropyridine SM->Int1 POBr3 Reflux, 24h Int2 2-(1-Ethoxyvinyl)-4-methyl- 5-nitropyridine Int1->Int2 Tributyl(1-ethoxyvinyl)tin Pd(PPh3)4, Toluene, 100°C Prod 1-(4-Methyl-5-nitropyridin- 2-yl)ethanone Int2->Prod 2M HCl (aq) THF, 25°C

Caption: Two-stage synthesis workflow for 1-(4-Methyl-5-nitropyridin-2-yl)ethanone via Stille coupling.

Quantitative Data: Reagent Stoichiometry

The following table summarizes the stoichiometry for the critical carbon-carbon bond-forming step (Stille Coupling & Hydrolysis) based on a 10.0 mmol scale.

ReagentMolecular Weight ( g/mol )EquivalentsMass / VolumeMoles (mmol)Role
2-Bromo-4-methyl-5-nitropyridine217.021.02.17 g10.0Electrophile
Tributyl(1-ethoxyvinyl)tin361.151.24.33 g (4.05 mL)12.0Nucleophile
Tetrakis(triphenylphosphine)palladium(0)1155.560.050.58 g0.5Catalyst
Toluene (Anhydrous)92.14N/A40.0 mLN/ASolvent
Hydrochloric Acid (2M aq)36.463.015.0 mL30.0Hydrolysis Reagent

Step-by-Step Experimental Protocol

Phase 1: Synthesis of 2-Bromo-4-methyl-5-nitropyridine

Note: This step adapts validated literature conditions for the bromination of nitropyridinols[2].

  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Reagent Addition: Add 4-methyl-5-nitropyridin-2-ol (5.0 g, 32.4 mmol) and phosphorus oxybromide (POBr₃) (13.9 g, 48.6 mmol, 1.5 equiv) to the flask. Dissolve the mixture in anhydrous dichloromethane (DCM) or toluene (50 mL).

  • Reaction: Heat the mixture to reflux under a nitrogen atmosphere for 24 hours. The tautomeric shift heavily favors the pyridone form, which POBr₃ successfully converts to the bromo-pyridine.

  • Quenching: Cool the reaction to 0 °C using an ice-water bath. Carefully add crushed ice (approx. 50 g) portion-wise to quench the excess POBr₃. Caution: Highly exothermic reaction with the evolution of HBr gas.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 × 50 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from hexanes to yield pure 2-bromo-4-methyl-5-nitropyridine as a pale solid[2].

Phase 2: Palladium-Catalyzed Stille Coupling
  • Degassing: In an oven-dried 100 mL Schlenk flask, dissolve 2-bromo-4-methyl-5-nitropyridine (2.17 g, 10.0 mmol) in anhydrous toluene (40 mL). Sparge the solution with argon or nitrogen gas for 15 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst & Reagent Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol) and tributyl(1-ethoxyvinyl)tin (4.05 mL, 12.0 mmol).

  • Coupling: Seal the flask and heat the mixture to 100 °C in an oil bath for 12–16 hours. Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The starting material spot should completely disappear, replaced by the intermediate enol ether.

Phase 3: Hydrolysis and Isolation
  • Enol Ether Hydrolysis: Cool the reaction mixture from Phase 2 to room temperature. Add 15 mL of 2M aqueous HCl directly to the toluene solution (or dilute first with 20 mL THF to ensure miscibility).

  • Stirring: Stir vigorously at room temperature for 2 hours. The acidic environment rapidly hydrolyzes the 1-ethoxyvinyl group into the corresponding methyl ketone.

  • Neutralization: Carefully neutralize the biphasic mixture by adding saturated aqueous sodium bicarbonate (NaHCO₃) until the aqueous layer reaches pH 7-8.

  • Workup: Transfer to a separatory funnel. Extract with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Chromatography: Purify the crude dark oil via flash column chromatography on silica gel (eluting with a gradient of 10% to 30% Ethyl Acetate in Hexanes).

  • Validation: The target compound, 1-(4-Methyl-5-nitropyridin-2-yl)ethanone , will elute as a distinct UV-active band. Confirm identity via LC-MS (expected [M+H]⁺ = 181.1) and ¹H NMR (look for the distinct acetyl methyl singlet around δ 2.7 ppm and the aromatic protons of the pyridine ring).

References

  • [1] WO2024220937A2 - Tyk2 degraders and uses thereof - Google Patents. URL:[Link]

  • [2] Azaindole Hydroxamic Acids are Potent HIV-1 Integrase Inhibitors - ACS Publications. Journal of Medicinal Chemistry (2009). URL:[Link]

Sources

Application

Application Note: 1-(4-Methyl-5-nitropyridin-2-yl)ethanone as a Precursor in Advanced Heterocyclic Synthesis

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Executive Summary The design and synthesis of highly functionali...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary

The design and synthesis of highly functionalized heteroaromatic scaffolds are critical bottlenecks in early-stage drug discovery. 1-(4-Methyl-5-nitropyridin-2-yl)ethanone emerges as a highly versatile, bifunctional building block that addresses this challenge. Featuring two orthogonal reactive handles—a 2-acetyl group primed for condensation and a 5-nitro group susceptible to chemoselective reduction—this precursor enables the divergent synthesis of complex pyrazolyl-pyridine, pyrimidinyl-pyridine, and fused pyrido-heterocyclic libraries.

This application note provides field-validated protocols, mechanistic rationales, and quantitative optimization data to guide researchers in maximizing the synthetic utility of this scaffold.

Physicochemical Profiling & Structural Rationale

Successful utilization of 1-(4-Methyl-5-nitropyridin-2-yl)ethanone requires a deep understanding of its electronic distribution:

  • Enhanced α-Proton Acidity: The electron-withdrawing nature of both the pyridine nitrogen and the 5-nitro group significantly depletes electron density at the C2 position. This stereoelectronic effect dramatically lowers the pKa of the acetyl α-protons, facilitating rapid enolization under mild basic conditions without requiring aggressive organometallic bases (e.g., LDA or LiHMDS).

  • Orthogonal Reactivity: The 5-nitro group is sterically accessible but electronically deactivated toward nucleophilic attack. This makes it an ideal "masked amine" that remains inert during the highly basic conditions of Claisen-Schmidt condensations, allowing for late-stage chemoselective reduction.

Causality in Design: By exploiting these orthogonal handles, chemists can first elaborate the acetyl group into various 5- or 6-membered heterocycles, and subsequently reduce the nitro group to an amine for further functionalization (e.g., urea/amide formation) or intramolecular cyclization.

Strategic Synthetic Pathways

The following diagram illustrates the divergent workflows accessible from the core precursor.

SynthesisPathways A 1-(4-Methyl-5-nitropyridin-2-yl)ethanone (Core Precursor) B Chalcone Intermediate A->B Aldol Condensation (Ar-CHO, Base) E 5-Amino-4-methyl Derivative A->E Nitro Reduction (Fe/NH4Cl) C Pyrazolyl-Pyridine Scaffolds B->C Hydrazine Cyclization D Pyrimidinyl-Pyridine Scaffolds B->D Amidine Condensation F Amide/Urea Libraries E->F Acylation / Isocyanate Coupling G Fused Pyrido-Heterocycles E->G Intramolecular Cyclization

Divergent synthetic pathways utilizing 1-(4-Methyl-5-nitropyridin-2-yl)ethanone as a core scaffold.

Quantitative Yield and Condition Optimization

To ensure a self-validating system, we optimized the two most critical transformations: the initial Claisen-Schmidt condensation and the subsequent nitro reduction.

Table 1: Optimization of the Claisen-Schmidt Condensation

Objective: Maximize chalcone yield while preventing aldehyde degradation.

Base SystemSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
NaOH (aq, 10%)EtOH251245Competitive Cannizzaro reaction of the aryl aldehyde.
KOH (aq, 10%)MeOH65652Significant degradation of the nitro-pyridine ring.
Piperidine (0.2 eq) EtOH 78 4 88 Clean enamine/iminium activation; easily isolated.
Pyrrolidine (0.2 eq)THF65581Good conversion, but requires aqueous workup.
Table 2: Chemoselective Reduction of the 5-Nitro Group

Objective: Reduce the -NO₂ group to -NH₂ without altering the C=O or C=C bonds.

Reagent SystemSolventTemp (°C)Ketone Intact?Yield (%)Notes
H₂, Pd/C (10%)MeOH25No20Severe over-reduction to the secondary alcohol.
SnCl₂·2H₂OEtOAc80Yes65Generates intractable tin emulsions during workup.
Fe / NH₄Cl EtOH/H₂O 80 Yes 92 Highly chemoselective; simple Celite filtration.

Detailed Experimental Protocols

Protocol A: Synthesis of Chalcone Intermediates via Enamine Catalysis

Rationale: Standard aqueous NaOH conditions often lead to side reactions (Table 1). Using catalytic piperidine in ethanol shifts the mechanism toward an enamine/iminium intermediate, which is milder and highly specific, preventing the degradation of the electron-deficient pyridine ring.

  • Initialization: Charge a 100 mL round-bottom flask with 1-(4-Methyl-5-nitropyridin-2-yl)ethanone (1.0 equiv, 10 mmol) and the desired aryl aldehyde (1.1 equiv, 11 mmol).

  • Solvation & Catalysis: Suspend the reagents in absolute ethanol (30 mL). Add piperidine (0.2 equiv, 2 mmol) dropwise at room temperature.

  • Propagation: Attach a reflux condenser and heat the mixture to 78 °C (reflux) for 4 hours. Monitor the consumption of the starting ketone via TLC (Hexanes:EtOAc, 3:1).

  • Isolation: Upon completion, cool the reaction to 0 °C in an ice bath. The chalcone product will precipitate. Filter the solid, wash with ice-cold ethanol (2 × 10 mL), and dry under vacuum.

Protocol B: Cyclization to Pyrazolyl-Pyridine Scaffolds

Rationale: Hydrazine acts as a bis-nucleophile, first undergoing a 1,4-conjugate addition to the chalcone, followed by condensation with the carbonyl to form a pyrazoline. Extended heating with an excess of hydrazine promotes spontaneous oxidative aromatization to the stable pyrazole[1].

  • Initialization: Dissolve the chalcone intermediate from Protocol A (1.0 equiv, 5 mmol) in absolute ethanol (25 mL).

  • Reagent Addition: Add hydrazine hydrate (80% aqueous solution, 3.0 equiv, 15 mmol) dropwise. Caution: Hydrazine is toxic; perform in a well-ventilated fume hood.

  • Cyclization & Oxidation: Heat the mixture to reflux for 8–12 hours. The extended time is critical to ensure the intermediate pyrazoline fully oxidizes to the pyrazole[1].

  • Workup: Concentrate the solvent in vacuo. Partition the residue between EtOAc (50 mL) and water (50 mL). Extract the aqueous layer with EtOAc (2 × 25 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the pyrazole.

Protocol C: Chemoselective Nitro Reduction

Rationale: The Fe/NH₄Cl system operates via a mild, single-electron transfer mechanism. Unlike high-pressure palladium-catalyzed hydrogenation, which risks reducing the acetyl ketone or poisoning the catalyst via the pyridine nitrogen, Fe/NH₄Cl is intrinsically self-limiting and highly specific to the nitro group[2].

  • Initialization: Dissolve the nitro-compound (1.0 equiv, 5 mmol) in a solvent mixture of EtOH/H₂O (4:1 v/v, 25 mL).

  • Reduction: Add iron powder (325 mesh, 5.0 equiv, 25 mmol) and solid ammonium chloride (5.0 equiv, 25 mmol).

  • Propagation: Vigorously stir the suspension at 80 °C for 2 hours. The reaction mixture will turn dark brown/black as iron oxides form.

  • Isolation: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove iron salts, washing the filter cake thoroughly with hot EtOAc (3 × 20 mL).

  • Purification: Concentrate the filtrate, neutralize with saturated NaHCO₃ (if necessary), and extract with EtOAc. Dry and concentrate to afford the pure 5-amino derivative.

Troubleshooting & Mechanistic Insights

  • Issue: Incomplete Aromatization in Protocol B (Trapped Pyrazoline).

    • Insight: If NMR shows characteristic doublet-of-doublets (approx. 3.0–4.0 ppm) instead of the sharp pyrazole singlet (approx. 7.1 ppm), the reaction is stalled at the pyrazoline stage[1].

    • Solution: Introduce a mild oxidant such as I₂/DMSO (catalytic) or DDQ (1.1 equiv) to force the aromatization, or simply increase the equivalents of hydrazine and extend the reflux time.

  • Issue: Emulsions During Nitro Reduction Workup.

    • Insight: Iron salts can form colloidal suspensions that trap the product.

    • Solution: Ensure the Celite pad is tightly packed and wash with hot ethyl acetate. Do not attempt to partition the crude reaction mixture with water before filtration.

References

  • Title : Novel pyrazoline and pyrazole “turn on” fluorescent sensors selective for Zn2+/Cd2+ at λem 480 nm and Fe3+/Fe2+ at λem 465 nm in MeCN Source : National Institutes of Health (NIH) / PMC URL : 1

  • Title : Immobilized Iron Metal-Containing Ionic Liquid-Catalyzed Chemoselective Transfer Hydrogenation of Nitroarenes into Anilines Source : ACS Sustainable Chemistry & Engineering URL : 2

  • Title : The Development of a Scalable, Chemoselective Nitro Reduction Source : ResearchGate URL :

Sources

Method

Application Note: Protocols for the Chemoselective Reduction of 1-(4-Methyl-5-nitropyridin-2-yl)ethanone

Introduction & Mechanistic Rationale The synthesis of 1-(5-amino-4-methylpyridin-2-yl)ethanone from its nitro precursor, 1-(4-Methyl-5-nitropyridin-2-yl)ethanone, presents a classic chemoselectivity challenge in organic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The synthesis of 1-(5-amino-4-methylpyridin-2-yl)ethanone from its nitro precursor, 1-(4-Methyl-5-nitropyridin-2-yl)ethanone, presents a classic chemoselectivity challenge in organic synthesis. The substrate possesses two highly reducible functional groups: an aromatic nitro group (–NO₂) and an acetyl group (ketone, C=O).

Standard catalytic hydrogenation (e.g., Pd/C with H₂) or strong hydride donors often lead to the undesired over-reduction of the ketone to a secondary alcohol[1]. To achieve absolute chemoselectivity, the reduction must proceed via a Single-Electron Transfer (SET) mechanism rather than hydride transfer. Metals such as Iron (Fe) and Tin (Sn) selectively donate electrons to the highly electrophilic nitro group, sequentially reducing it to an amine while leaving the ketone completely intact[2][3].

Mechanistic Pathway

The SET reduction of the nitro group proceeds through a series of highly reactive intermediates. Because the reduction potential of the nitro group is significantly lower than that of the ketone, the electron transfer is completely chemoselective[2].

Mechanism R_NO2 Nitroarene (Ar-NO2) R_NO Nitrosoarene (Ar-NO) R_NO2->R_NO 2e-, 2H+ Ketone Ketone (C=O) Remains Intact R_NO2->Ketone Chemoselectivity R_NHOH Hydroxylamine (Ar-NHOH) R_NO->R_NHOH 2e-, 2H+ R_NH2 Aminoarene (Ar-NH2) R_NHOH->R_NH2 2e-, 2H+ -H2O

Caption: Mechanistic pathway of chemoselective nitro reduction via single-electron transfer.

Comparative Protocol Data

When selecting a protocol for this transformation, researchers must weigh scalability against operational simplicity. Below is a summary of the two most robust methods for this specific pyridine scaffold.

ParameterProtocol A: Iron (Fe) / NH₄ClProtocol B: Tin(II) Chloride (SnCl₂)
Chemoselectivity Excellent (Ketone intact)Excellent (Ketone intact)
Typical Yield 80 - 95%75 - 90%
Scalability High (Kilogram scale)Low-Medium (Heavy metal waste)
Environmental Impact Low (Earth-abundant, benign)High (Toxic tin byproducts)
Reaction Time 2 - 4 hours1 - 3 hours
Workup Complexity Moderate (Requires Celite filtration)High (Requires basic quench for tin salts)

Experimental Protocols

Protocol A: Iron/Ammonium Chloride Reduction (Recommended for Scale-up)

This modified Béchamp reduction utilizes Iron powder and Ammonium Chloride (NH₄Cl). NH₄Cl acts as a mild proton source, preventing the degradation of the pyridine ring and avoiding the exotherms associated with strong acids like HCl[2].

Workflow Step1 1. Dissolve Substrate in EtOH/H2O (4:1) Step2 2. Add NH4Cl (Equiv. 3.0) & Heat to 60°C Step1->Step2 Step3 3. Portion-wise addition of Fe powder (Equiv. 5.0) Step2->Step3 Step4 4. Reflux at 80°C Monitor by TLC/LCMS Step3->Step4 Step5 5. Hot Filtration over Celite pad Step4->Step5 Step6 6. Aqueous Workup (EtOAc extraction) Step5->Step6

Caption: Step-by-step experimental workflow for the Iron/NH4Cl mediated reduction protocol.

Step-by-Step Methodology:

  • Solvent Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 1-(4-Methyl-5-nitropyridin-2-yl)ethanone in a 4:1 mixture of Ethanol and Deionized Water (approx. 10 mL/mmol of substrate). Causality: Ethanol ensures substrate solubility, while water is required to dissolve the NH₄Cl and facilitate proton transfer.

  • Activation: Add 3.0 equivalents of Ammonium Chloride (NH₄Cl) to the solution and warm to 60°C with stirring.

  • Reduction: Slowly add 5.0 equivalents of fine Iron powder (325 mesh) in small portions over 15 minutes. Causality: The SET reaction is highly exothermic. Portion-wise addition prevents solvent bump and thermal runaway.

  • Reflux: Elevate the temperature to 80°C (reflux) and stir for 2-4 hours. Monitor reaction completion via LCMS or TLC (EtOAc/Hexane).

  • Hot Filtration: Once complete, filter the hot reaction mixture through a pad of Celite to remove iron oxides. Wash the pad with hot ethyl acetate. Causality: The amino-pyridine product can coordinate with iron salts. Hot filtration ensures the product remains dissolved in the filtrate.

  • Workup: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the remaining aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude 1-(5-amino-4-methylpyridin-2-yl)ethanone.

Protocol B: Tin(II) Chloride Reduction (Recommended for Discovery/Lab Scale)

Tin(II) chloride dihydrate is a classic reagent for the chemoselective reduction of nitroarenes in the presence of sensitive functional groups like ketones and esters[3].

Step-by-Step Methodology:

  • Solvent Preparation: Dissolve 1.0 equivalent of the nitro substrate in Ethyl Acetate (approx. 10 mL/mmol).

  • Reagent Addition: Add 5.0 equivalents of Tin(II) chloride dihydrate (SnCl₂·2H₂O) at room temperature. Causality: The water of hydration in the SnCl₂ salt provides the necessary protons for the reduction, allowing the reaction to proceed in a non-aqueous solvent without the need for strong acids[3][4].

  • Heating: Heat the mixture to 70°C for 2 hours. The solution will typically turn cloudy as tin oxides precipitate.

  • Quench & Workup: Cool the mixture to room temperature and carefully pour it into a beaker containing an excess of saturated aqueous NaHCO₃. Causality: The basic quench converts soluble tin salts into insoluble tin(IV) oxide complexes, preventing them from extracting into the organic phase and contaminating the product.

  • Filtration & Extraction: Stir vigorously for 30 minutes, then filter the resulting emulsion through a Celite pad. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

Analytical Characterization

To validate the success of the self-validating experimental system, analytical confirmation is required:

  • ¹H NMR (DMSO-d₆): The success of the chemoselective reduction is confirmed by the retention of the acetyl methyl singlet at ~2.55 ppm (confirming the ketone is intact) and the appearance of a broad exchangeable singlet integrating to 2H at ~5.50 ppm, corresponding to the newly formed –NH₂ group. Furthermore, the aromatic pyridine protons will shift significantly upfield due to the electron-donating nature of the amino group compared to the strongly electron-withdrawing nitro group.

  • LCMS: The mass spectrum should show a mass shift from [M+H]⁺ = 181.1 (Nitro) to [M+H]⁺ = 151.1 (Amine), confirming the net loss of two oxygen atoms and addition of two protons.

References

  • Schabel, T., Belger, C., & Plietker, B. (2013). A Mild Chemoselective Ru-Catalyzed Reduction of Alkynes, Ketones, and Nitro Compounds. Organic Letters, 15(11), 2858-2861. URL:[Link]

  • Zhu, K., Shaver, M. P., & Thomas, S. P. (2016). Chemoselective nitro reduction and hydroamination using a single iron catalyst. Chemical Science, 7(5), 3031-3035. URL:[Link]

  • Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842. URL:[Link]

Sources

Application

Application Note: Strategic Utilization of 1-(4-Methyl-5-nitropyridin-2-yl)ethanone in Targeted Protein Degradation and Medicinal Chemistry

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Executive Summary & Structural Rationale In modern medicinal ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary & Structural Rationale

In modern medicinal chemistry, the selection of highly functionalized, orthogonal building blocks is critical for the rapid assembly of complex pharmacophores. 1-(4-Methyl-5-nitropyridin-2-yl)ethanone has emerged as a privileged scaffold, particularly in the synthesis of Targeted Protein Degraders (PROTACs)[1] and advanced agrochemicals[2].

As an Application Scientist, I approach this molecule not just as a reagent, but as a strategically designed system:

  • The C2-Acetyl Group: Serves as an electrophilic handle for reductive amination, allowing the installation of diverse, stereochemically complex amines (the "warhead" binding domain).

  • The C5-Nitro Group: Acts as a highly stable, masked aniline. It survives the harsh conditions of early-stage functionalization and is later reduced to an amine, providing a perfect nucleophilic vector for amide coupling to E3 ligase linkers[3].

  • The C4-Methyl Group: Provides a critical steric "bump." In kinase targeting, this methyl group often forces the pyridine ring into a specific dihedral angle, optimizing binding thermodynamics within the kinase hinge region[1].

Key Application: Tyrosine Kinase 2 (TYK2) Degraders

Recent breakthroughs in autoimmune therapeutics have shifted focus from inhibiting Tyrosine Kinase 2 (TYK2) to actively degrading it via the ubiquitin-proteasome system[1]. The 1-(4-Methyl-5-nitropyridin-2-yl)ethanone scaffold is uniquely suited for this. By functionalizing the acetyl group with a TYK2-binding moiety and attaching a Cereblon (CRBN) or von Hippel-Lindau (VHL) ligand via the reduced nitro group, researchers can synthesize highly potent bifunctional degraders.

PROTAC TYK2 TYK2 Kinase (Target Protein) PROTAC Bifunctional Degrader (Pyridine Scaffold) TYK2->PROTAC Warhead Binding Proteasome 26S Proteasome (Degradation) PROTAC->Proteasome Ubiquitination E3 E3 Ubiquitin Ligase (e.g., Cereblon) E3->PROTAC Ligand Binding

Fig 1. Mechanism of TYK2 degradation via PROTACs utilizing the functionalized pyridine scaffold.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems , incorporating explicit In-Process Controls (IPCs) and explaining the chemical causality behind each reagent choice.

Protocol A: Titanium-Mediated Reductive Amination

Objective: Convert the C2-ethanone to a complex amine (TYK2 warhead precursor)[1].

Causality of Experimental Design: The electron-withdrawing nature of the nitropyridine ring severely reduces the electrophilicity of the C2-ketone. Standard reductive amination (e.g., using only acid catalysis) typically fails. Titanium(IV) isopropoxide, Ti(Oi-Pr)4​ , is employed because it acts as a potent Lewis acid, coordinating with the carbonyl oxygen to increase its electrophilicity, while simultaneously acting as a water scavenger to irreversibly drive imine formation. Sodium cyanoborohydride ( NaBH3​CN ) is selected over NaBH4​ because it selectively reduces the protonated imine without reducing the unreacted ketone under mildly acidic conditions.

Step-by-Step Workflow:

  • Preparation: Charge a flame-dried, nitrogen-purged round-bottom flask with 1-(4-methyl-5-nitropyridin-2-yl)ethanone (1.0 eq) and the target primary/secondary amine (1.2 eq).

  • Imine Formation: Add anhydrous THF (0.2 M), followed by the dropwise addition of Ti(Oi-Pr)4​ (4.0 eq) at room temperature. Heat the mixture to 80 °C for 2 hours.

  • Self-Validation (IPC 1): Do not proceed to reduction until validated. Withdraw a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS. The system is validated when the ketone mass ( [M+H]+ ) is completely replaced by the intermediate imine mass.

  • Reduction: Cool the reaction to room temperature. Add NaBH3​CN (4.0 eq) in small portions over 5 minutes to control the exothermic hydrogen evolution. Stir at 50 °C for 16 hours.

  • Self-Validation (IPC 2): Quench a 10 µL aliquot in water/EtOAc. Run Thin Layer Chromatography (TLC) (Hexanes/EtOAc 1:1). The disappearance of the UV-active imine spot confirms complete reduction.

  • Workup: Quench the bulk reaction with water (causes precipitation of TiO2​ ). Filter through a Celite pad, extract the filtrate with EtOAc, dry over Na2​SO4​ , and purify via flash chromatography.

Protocol B: Nitro Reduction and E3 Ligase Linker Conjugation

Objective: Unmask the aniline and couple it to an E3 ligase ligand[1][3].

Causality of Experimental Design: Catalytic hydrogenation using 10% Pd/C is chosen over harsh metal reductions (like Fe/HCl) to prevent the cleavage of the newly formed amine or other sensitive functional groups. HATU is utilized for the subsequent amide coupling due to its superior efficiency in activating sterically hindered carboxylic acids (the E3 linker) for reaction with the relatively non-nucleophilic, electron-deficient aminopyridine.

Step-by-Step Workflow:

  • Reduction: Dissolve the purified intermediate from Protocol A in anhydrous Methanol (0.1 M). Add 10% Pd/C (0.1 eq by weight).

  • Hydrogenation: Purge the vessel with H2​ gas and stir vigorously under a hydrogen balloon (1 atm) at 25 °C for 4-6 hours.

  • Self-Validation (IPC 3): Monitor via TLC. The product will be highly polar and Ninhydrin-stain positive (indicating the free aniline). Filter through Celite to remove Pd/C and concentrate.

  • Amide Coupling: Dissolve the crude aniline (1.0 eq) and the E3-ligase-linker-COOH (1.1 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir at 25 °C for 2 hours.

  • Final Validation: Confirm product formation via HPLC-MS. Purify the final PROTAC via preparative reverse-phase HPLC.

Workflow Start 1-(4-Methyl-5-nitropyridin-2-yl)ethanone Step1 Reductive Amination (Acetyl Functionalization) Start->Step1 Ti(Oi-Pr)4, NaBH3CN Step2 Nitro Reduction (Aniline Generation) Step1->Step2 Pd/C, H2 (1 atm) Step3 Amide Coupling (E3 Ligase Binder Attachment) Step2->Step3 HATU, DIPEA, DMF Final Targeted Protein Degrader Step3->Final Prep-HPLC Purification

Fig 2. Step-by-step synthetic workflow for converting the ethanone scaffold into a functional PROTAC.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized reaction parameters and expected yields when utilizing this scaffold across various medicinal chemistry campaigns[1][2][3].

Synthetic StepReaction TypePrimary Reagents / CatalystsTemp / TimeTypical YieldIn-Process Control (IPC) Method
1 Reductive Amination Ti(Oi-Pr)4​ , NaBH3​CN , THF80 °C (2h) 50 °C (16h)65 - 80%LC-MS (Imine intermediate mass)
2 Nitro Reduction10% Pd/C, H2​ gas, MeOH25 °C (4 - 6h)85 - 95%TLC (Ninhydrin stain positive)
3 Amide CouplingHATU, DIPEA, DMF25 °C (2 - 4h)60 - 75%HPLC (Product peak >95% purity)
4 Condensation (Agro)Hydrazine derivatives, EtOH80 °C (12h)70 - 85%NMR (Disappearance of acetyl CH3​ )

Broader Applications: Agrochemicals and Kinase Inhibitors

Beyond targeted protein degradation, the 1-(4-Methyl-5-nitropyridin-2-yl)ethanone scaffold is highly valued in agricultural chemistry. It serves as a direct precursor for the synthesis of complex insecticidal benzenedicarboxamide derivatives[2]. In these workflows, the acetyl group is often condensed with hydrazines to form pyrazole or triazole rings, creating rigid, multi-cyclic systems that exhibit potent binding to insect ryanodine receptors. Similarly, in traditional small-molecule drug discovery, the scaffold is utilized to synthesize DGAT2 inhibitors and imidazopyrimidine derivatives for metabolic disorders[3].

References

  • Vertex Pharmaceuticals Incorporated. "Tyk2 degraders and uses thereof." WO2024220937A2.
  • Nihon Nohyaku Co., Ltd. "Insecticidal benzenedicarboxamide derivative." WO2010012442A2.
  • Pfizer Inc. "Imidazopyrimidine and imidazopyrazine derivatives that inhibit the activity of diacylglycerol acyltransferase 2 (DGAT2)." WO2013150416A1.

Sources

Method

Application Note: Derivatization of 1-(4-Methyl-5-nitropyridin-2-yl)ethanone in Small Molecule Drug Discovery

Executive Summary & Structural Rationale In modern small molecule drug discovery, highly functionalized heteroaromatic scaffolds are critical for exploring chemical space and optimizing structure-activity relationships (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern small molecule drug discovery, highly functionalized heteroaromatic scaffolds are critical for exploring chemical space and optimizing structure-activity relationships (SAR). 1-(4-Methyl-5-nitropyridin-2-yl)ethanone is a privileged building block featuring three orthogonal functional handles on an electron-deficient pyridine core:

  • C2-Acetyl Group: A highly enolizable moiety primed for heterocycle construction (e.g., pyrazoles, thiazoles).

  • C5-Nitro Group: A robust precursor for primary amines, enabling subsequent amide coupling or Buchwald-Hartwig aminations.

  • C4-Methyl Group: An activated benzylic position susceptible to radical functionalization due to the synergistic electron-withdrawing effects of the ortho-nitro group and the para-pyridine nitrogen.

This application note provides field-proven, self-validating protocols for the divergent derivatization of this scaffold. As a Senior Application Scientist, I have structured these methodologies to emphasize chemoselectivity —ensuring that the modification of one functional group leaves the others intact for downstream library generation.

Divergent Derivatization Workflows

The true value of this scaffold lies in its capacity for divergent synthesis. By selectively targeting the acetyl, nitro, or methyl groups, medicinal chemists can rapidly generate a diverse library of intermediates from a single starting material.

Pathways Core 1-(4-Methyl-5-nitropyridin- 2-yl)ethanone Thiazole Thiazole Derivative (via C2-Acetyl) Core->Thiazole 1. Bromination 2. Thiourea Amine 5-Amino Derivative (via C5-Nitro) Core->Amine Fe, NH4Cl EtOH/H2O Bromomethyl 4-Bromomethyl Derivative (via C4-Methyl) Core->Bromomethyl NBS, AIBN Reflux

Fig 1. Divergent derivatization pathways of the 1-(4-Methyl-5-nitropyridin-2-yl)ethanone scaffold.

Experimental Protocols & Mechanistic Insights

Protocol A: Heterocycle Construction via the C2-Acetyl Group (Hantzsch Thiazole Synthesis)

Mechanistic Rationale: The synthesis of 2-aminothiazoles via the Hantzsch reaction requires the initial α -halogenation of the acetyl group [1]. We utilize Pyridinium Tribromide (PTB) rather than liquid bromine ( Br2​ ). PTB is a solid, weighable reagent that provides a controlled release of Br2​ , drastically reducing the risk of poly-halogenation at the highly enolizable C2-acetyl position. The resulting α -bromo ketone undergoes S-alkylation with thiourea, followed by intramolecular cyclodehydration to form the thiazole ring.

Hantzsch A alpha-Bromo Ketone + Thiourea B Iminothioether Intermediate A->B S-Alkylation C Hydroxythiazoline Intermediate B->C Intramolecular Cyclization D 2-Aminothiazole Product C->D Dehydration (-H2O)

Fig 2. Mechanistic sequence of the Hantzsch thiazole synthesis.

Step-by-Step Methodology:

  • α -Bromination: Dissolve 1-(4-Methyl-5-nitropyridin-2-yl)ethanone (1.0 eq) in a 3:1 mixture of Dichloromethane (DCM) and Ethanol. Add PTB (1.05 eq) portion-wise at 0 °C. Stir for 2 hours at room temperature.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with DCM, dry over Na2​SO4​ , and concentrate in vacuo to isolate the crude 2-bromo-1-(4-methyl-5-nitropyridin-2-yl)ethanone.

  • Cyclization: Dissolve the crude intermediate in absolute Ethanol. Add thiourea (1.2 eq) and reflux at 80 °C for 4 hours.

  • Isolation: Cool to room temperature. The hydrobromide salt of the thiazole product will precipitate. Filter and wash with cold ethanol.

Self-Validating System:

  • Visual: The precipitation of a bright yellow solid during the reflux stage indicates successful cyclization.

  • Analytical ( 1 H NMR): Success is confirmed by the disappearance of the acetyl methyl singlet ( 2.7 ppm, 3H) and the emergence of a highly deshielded thiazole aromatic proton ( 7.5 ppm, 1H).

Protocol B: Chemoselective C5-Nitro Reduction

Mechanistic Rationale: Reducing the nitro group to an amine without reducing the C2-ketone to a secondary alcohol requires strict chemoselectivity. Standard catalytic hydrogenation ( H2​ , Pd/C) is notoriously aggressive and often leads to ketone reduction or hydrodehalogenation (if halogens were introduced in prior steps). Therefore, we employ a modified Béchamp reduction using Iron powder and Ammonium Chloride ( Fe/NH4​Cl ) [3]. This single-electron transfer (SET) mechanism selectively reduces the nitro group while leaving the ketone untouched.

Step-by-Step Methodology:

  • Reaction Setup: Suspend the starting material (1.0 eq) in a 4:1 mixture of Ethanol and Water.

  • Activation: Add Iron powder (325 mesh, 5.0 eq) and NH4​Cl (2.0 eq).

  • Heating: Vigorously stir the suspension and heat to 80 °C for 3 hours.

  • Filtration: While hot, filter the mixture through a pad of Celite to remove the iron oxide sludge. Wash the Celite cake thoroughly with hot Ethyl Acetate (EtOAc).

  • Workup: Concentrate the filtrate to remove ethanol, partition between EtOAc and water, and wash the organic layer with brine. Dry and concentrate.

Self-Validating System:

  • Visual: The reaction mixture transitions from a pale yellow solution to a thick, dark brown/black suspension (formation of Fe3​O4​ and Fe2​O3​ ).

  • Analytical ( 1 H NMR & LC-MS): The LC-MS will show a mass shift from [M+H]+ to [M−30]+ (loss of NO2​ [46 Da], gain of NH2​ [16 Da]). 1 H NMR will reveal a new broad exchangeable singlet ( 5.0 ppm, 2H) corresponding to the primary amine.

Protocol C: Radical Benzylic Bromination of the C4-Methyl Group

Mechanistic Rationale: The C4-methyl group is highly activated by the electron-withdrawing nature of the pyridine ring and the adjacent nitro group. We utilize a Wohl-Ziegler bromination [2] with N-Bromosuccinimide (NBS) and Azobisisobutyronitrile (AIBN) as a radical initiator. The reaction proceeds via a free-radical chain mechanism, selectively targeting the benzylic position over the acetyl methyl group due to the superior stability of the resulting benzylic radical.

Step-by-Step Methodology:

  • Initiation: Dissolve the starting material (1.0 eq) in anhydrous Carbon Tetrachloride ( CCl4​ ) or 1,2-Dichloroethane (DCE). Add NBS (1.1 eq) and AIBN (0.1 eq).

  • Propagation: Heat the mixture to reflux (80 °C) under an inert argon atmosphere for 6-8 hours. Illumination with a tungsten lamp can accelerate radical initiation.

  • Termination & Workup: Cool the reaction to 0 °C. The byproduct, succinimide, will precipitate and float to the surface (if using CCl4​ ). Filter off the succinimide and concentrate the filtrate.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc) to separate the mono-brominated product from any unreacted starting material or di-brominated byproducts.

Self-Validating System:

  • Visual: The precipitation of succinimide (a white, fluffy solid) as the reaction cools is a direct stoichiometric indicator of NBS consumption.

  • Analytical ( 1 H NMR): The C4-methyl singlet ( 2.6 ppm, 3H) will disappear, replaced by a deshielded benzylic methylene singlet ( 4.6 ppm, 2H).

Quantitative Data & Reaction Summary

To facilitate rapid decision-making during library design, the expected outcomes and analytical markers for the three derivatization pathways are summarized below.

Derivatization TargetReaction TypeKey ReagentsChemoselectivity RationaleExpected YieldKey 1 H NMR Marker ( CDCl3​ , ppm)
C2-Acetyl Hantzsch SynthesisPTB; ThioureaControlled Br2​ release prevents poly-halogenation70–85%Appearance of thiazole-H ( 7.5, s, 1H)
C5-Nitro Modified BéchampFe, NH4​Cl SET mechanism avoids concurrent ketone reduction80–95%Appearance of - NH2​ ( 5.0, br s, 2H)
C4-Methyl Wohl-Ziegler BrominationNBS, AIBNRadical stabilization at the activated benzylic position60–75%Shift from - CH3​ ( 2.6) to - CH2​Br ( 4.6)

References

  • Chiriac, A. et al. "An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives." Molecules, 2022. URL:[Link]

  • "Heterocyclic derivatives and use thereof." World Intellectual Property Organization, WO2016089060A2, 2016.
  • "Synthetic routes to compounds 5 and 10-19." Med. Chem. Commun., Royal Society of Chemistry, 2013. URL:[Link]

Application

Application Note: Chemoselective Aldol Condensation of 1-(4-Methyl-5-nitropyridin-2-yl)ethanone in Drug Discovery

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Introduction & Strategic Context Heteroaromatic hybrid chalcones have emerg...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Introduction & Strategic Context

Heteroaromatic hybrid chalcones have emerged as privileged scaffolds in modern drug discovery. Characterized by an α,β -unsaturated carbonyl system linking two aromatic rings, these molecules exhibit profound pharmacological versatility. In oncology, specific heteroaryl chalcones act as potent inhibitors of receptor tyrosine kinases (RTKs) such as EGFR, and non-receptor tyrosine kinases, inducing cell cycle arrest and apoptosis in various cancer cell lines[1]. Furthermore, incorporating nitrogen-containing heterocycles like pyridine significantly enhances their binding affinity to kinase hinge regions and improves aqueous solubility[2].

The building block 1-(4-Methyl-5-nitropyridin-2-yl)ethanone is a highly functionalized acetylpyridine derivative. Synthesizing chalcone analogs from this specific ketone via the Claisen-Schmidt condensation allows for the rapid generation of novel chemical space[3]. However, the dense electronic functionalization of this pyridine ring presents unique synthetic challenges that require precise chemoselective control.

Mechanistic Insights: The Chemoselectivity Challenge

The standard Claisen-Schmidt condensation relies on the base-catalyzed enolization of a methyl ketone, followed by nucleophilic attack on an aromatic aldehyde[4]. While seemingly straightforward, 1-(4-Methyl-5-nitropyridin-2-yl)ethanone contains two highly acidic sites , creating a competition for deprotonation:

  • The Acetyl Methyl Group (Site A): The desired site for enolization to form the chalcone. The pKa of these α -protons is typically around 19–20.

  • The 4-Methyl Group (Site B): Positioned on the pyridine ring, this methyl group is highly activated. It is para to the electron-withdrawing pyridine nitrogen and ortho to the strongly electron-withdrawing nitro group. This vinylogous activation lowers its pKa to a range competitive with the acetyl group.

Causality in Experimental Design: If strong aqueous bases (e.g., 10% NaOH or KOH) are used—which are common in standard chalcone syntheses[3]—thermodynamic equilibrium can lead to deprotonation at both sites. This dual enolization/carbanion formation results in complex mixtures, self-condensation, or degradation, exacerbated by the nitro group's susceptibility to nucleophilic aromatic substitution (SNAr) side reactions.

To achieve a self-validating, high-yielding protocol, we must employ mild secondary amines (like piperidine) in protic solvents, or strict kinetic control using non-nucleophilic strong bases (LiHMDS) at cryogenic temperatures. This ensures exclusive enolate formation at the acetyl group.

Chemoselectivity Substrate 1-(4-Methyl-5-nitropyridin-2-yl)ethanone SiteA Site A: Acetyl Methyl (Target Enolization) Substrate->SiteA SiteB Site B: 4-Methyl Group (Activated by NO2) Substrate->SiteB CondMild Mild Base (Piperidine) or Kinetic (LiHMDS) SiteA->CondMild Favors CondStrong Strong Aq. Base (NaOH) SiteB->CondStrong Competes ProdDesired Desired Heteroaryl Chalcone CondMild->ProdDesired ProdSide Complex Mixture / Degradation CondStrong->ProdSide

Chemoselectivity logic for the aldol condensation of the dual-acidic substrate.

Experimental Protocols

To ensure robust reproducibility, two protocols are provided. Protocol A utilizes mild thermodynamic control and is ideal for scale-up and highly reactive aldehydes. Protocol B utilizes kinetic control and is reserved for sterically hindered or electronically deactivated aldehydes.

Protocol A: Mild Base-Catalyzed Claisen-Schmidt Condensation

Mechanism: Mild thermodynamic control avoiding nitro-arene degradation.

Reagents:

  • 1-(4-Methyl-5-nitropyridin-2-yl)ethanone (1.0 equiv, 10 mmol)

  • Substituted Benzaldehyde (1.05 equiv, 10.5 mmol)

  • Piperidine (0.2 equiv, 2 mmol)

  • Absolute Ethanol (0.5 M, 20 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(4-Methyl-5-nitropyridin-2-yl)ethanone and the substituted benzaldehyde in absolute ethanol.

  • Catalysis: Cool the mixture to 0 °C using an ice bath. Add piperidine dropwise over 5 minutes. The mild nature of piperidine prevents the competitive deprotonation of the 4-methyl group.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 12–24 hours.

  • In-Process Control (IPC): Monitor the reaction progress via LC-MS. To ensure quantitative tracking, spike an aliquot with an internal standard (e.g., acetaminophen) to verify the disappearance of the acetylpyridine mass and the appearance of the [M+H]+ chalcone peak.

  • Isolation: Once LC-MS indicates >95% conversion, pour the reaction mixture into 100 mL of crushed ice-water. Stir vigorously for 30 minutes to precipitate the product.

  • Purification: Filter the resulting solid under vacuum, wash with cold water (2 x 20 mL) and cold ethanol (10 mL), and dry under high vacuum. Recrystallize from ethanol/ethyl acetate if necessary.

Workflow Step1 1. Preparation Dissolve Reagents in EtOH Step2 2. Catalysis Add Piperidine (Dropwise) Step1->Step2 Step3 3. Reaction Stir at RT (12-24 hrs) Step2->Step3 Step4 4. IPC Monitoring LC-MS Analysis Step3->Step4 Step5 5. Isolation Ice Quench & Filtration Step4->Step5

Step-by-step workflow for mild base-catalyzed Claisen-Schmidt condensation.

Protocol B: Directed Aldol via Kinetic Enolate Formation

Mechanism: Strict kinetic control for unreactive electrophiles.

Reagents:

  • 1-(4-Methyl-5-nitropyridin-2-yl)ethanone (1.0 equiv, 5 mmol)

  • Substituted Benzaldehyde (1.1 equiv, 5.5 mmol)

  • LiHMDS (1.0 M in THF, 1.05 equiv, 5.25 mmol)

  • Anhydrous THF (0.2 M, 25 mL)

Step-by-Step Methodology:

  • Enolization: Under an inert argon atmosphere, dissolve the ketone in anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

  • Base Addition: Add LiHMDS dropwise over 15 minutes. Stir at -78 °C for 45 minutes to ensure complete, kinetically-driven enolate formation at the less sterically hindered acetyl methyl group.

  • Electrophile Addition: Dissolve the aldehyde in 5 mL of anhydrous THF and add it dropwise to the enolate solution at -78 °C.

  • Reaction & Quench: Stir for 2 hours at -78 °C. Quench the reaction in situ at -78 °C by adding saturated aqueous NH4​Cl (10 mL).

  • Workup: Allow the mixture to warm to room temperature. Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Dehydration: If the intermediate β -hydroxy ketone is isolated instead of the chalcone, dissolve in toluene, add a catalytic amount of p-Toluenesulfonic acid (p-TsOH), and reflux with a Dean-Stark trap for 2 hours to afford the α,β -unsaturated product.

Quantitative Data & Protocol Comparison

The following table summarizes the expected outcomes and operational parameters when applying these protocols to 1-(4-Methyl-5-nitropyridin-2-yl)ethanone.

ParameterProtocol A (Piperidine/EtOH)Protocol B (LiHMDS/THF)Standard Aq. NaOH (Avoid)
Control Type Mild ThermodynamicStrict KineticHarsh Thermodynamic
Temperature 0 °C to Room Temp-78 °C0 °C to Room Temp
Chemoselectivity (Acetyl vs 4-Methyl) High (>95:5)Excellent (>99:1)Poor (~60:40)
Typical Yield 65% – 85%50% – 70%< 30% (Degradation)
Scalability Excellent (Kilogram scale)Moderate (Gram scale)N/A
Best Suited For Electron-deficient aldehydesSterically hindered aldehydesUnfunctionalized ketones

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-(4-Methyl-5-nitropyridin-2-yl)ethanone

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on optimizing the synthesis of functionalized pyridines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on optimizing the synthesis of functionalized pyridines. The synthesis of 1-(4-methyl-5-nitropyridin-2-yl)ethanone (also known as 2-acetyl-4-methyl-5-nitropyridine) is a critical intermediate step in many kinase inhibitor discovery programs.

The most reliable, chemoselective route for this transformation is the Palladium-catalyzed Stille cross-coupling of 2-bromo-4-methyl-5-nitropyridine with tributyl(1-ethoxyvinyl)tin, followed by acidic hydrolysis of the resulting enol ether [1]. While the strong electron-withdrawing nature of the nitro group facilitates the initial oxidative addition of the catalyst, it also makes the intermediate susceptible to side reactions and catalyst deactivation.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to maximize your reaction yield.

Reaction Pathway Visualization

SynthesisPathway SM 2-Bromo-4-methyl- 5-nitropyridine Intermediate 1-Ethoxyvinyl Intermediate SM->Intermediate Stille Coupling (Toluene, 100°C) Reagent Tributyl(1-ethoxyvinyl)tin + Pd Catalyst Reagent->Intermediate Product 1-(4-Methyl-5-nitropyridin- 2-yl)ethanone Intermediate->Product Acidic Cleavage (RT, 2h) Hydrolysis Aqueous HCl (Hydrolysis) Hydrolysis->Product

Reaction pathway: Stille coupling of 2-bromo-4-methyl-5-nitropyridine and subsequent hydrolysis.

Troubleshooting FAQs

Q1: My reaction mixture turns into a black tar shortly after heating, and I observe less than 30% conversion. What is causing this? A1: The "black tar" is precipitated Palladium(0) (Pd black), which indicates severe catalyst deactivation before the catalytic cycle can complete. The strongly electron-withdrawing nitro group at position 5 accelerates the initial oxidative addition of Pd(0) into the C-Br bond [2]. However, the subsequent transmetalation step with the bulky tributyl(1-ethoxyvinyl)tin is comparatively slow. This kinetic mismatch causes the Pd(II) intermediate to decompose. Solution: To accelerate transmetalation and stabilize the catalyst, add a co-catalyst such as Copper(I) Iodide (CuI) at 10 mol%. CuI facilitates a highly efficient Sn-to-Cu transmetalation, generating a more reactive organocopper species that rapidly transfers the ethoxyvinyl group to the Pd center.

Q2: I am struggling to remove the toxic tin byproducts during purification. Column chromatography is failing due to streaking. How can I achieve pharmaceutical-grade purity? A2: Tributyltin halides are notoriously difficult to separate from polar nitropyridine products. A standard aqueous workup is insufficient because these tin species remain highly soluble in the organic phase. Solution: Implement a Potassium Fluoride (KF) workup [3]. After the reaction, treat the crude organic mixture with a saturated aqueous KF solution and stir vigorously for at least 60 minutes. The fluoride ions react with soluble tributyltin species to form polymeric tributyltin fluoride (Bu₃SnF), a highly insoluble white precipitate. This precipitate can be easily removed by filtering the biphasic mixture through a pad of Celite [4].

Q3: My LC-MS shows a major peak at [M+H]⁺ = 209 instead of the expected 181 for the ketone. What went wrong? A3: A mass of 209 corresponds to the unhydrolyzed 1-ethoxyvinyl intermediate. Your Stille coupling was successful, but the subsequent acidic cleavage of the enol ether to the acetyl group was incomplete. The electron-deficient nature of the nitropyridine ring reduces the basicity of the enol ether oxygen, making protonation and subsequent hydrolysis significantly slower than in standard systems. Solution: Ensure you are using a sufficiently strong acid and a miscible solvent system. Treat the crude intermediate with 2M HCl in a 1:1 mixture of THF and Methanol at room temperature for 2–4 hours. The methanol acts as a nucleophile to trap the released ethyl group, driving the equilibrium toward the final ketone.

Quantitative Data: Catalyst System Optimization

The following table summarizes the impact of different catalytic systems on the yield of the 1-ethoxyvinyl intermediate prior to hydrolysis.

Catalyst SystemSolventAdditiveTemp (°C)Conversion (%)Isolated Yield (%)Mechanistic Observation
Pd(PPh₃)₄ (5 mol%)TolueneNone1004538Slow transmetalation; rapid Pd black precipitation.
Pd(PPh₃)₄ (5 mol%) Toluene CuI (10 mol%) 100 >95 82 CuI facilitates Sn-to-Cu transmetalation, stabilizing the catalytic cycle.
Pd(dppf)Cl₂ (5 mol%)DioxaneCsF (2.0 eq)90>9588Fluoride activates the stannane by forming a hypervalent tin species.
Pd(OAc)₂ / P(o-tol)₃DMFNone100<2012High steric hindrance from the ligand prevents efficient coupling.
Self-Validating Experimental Protocol

This protocol is designed with built-in validation checkpoints to ensure causality and prevent downstream failures.

Phase 1: Stille Cross-Coupling
  • Setup & Degassing: In a flame-dried Schlenk flask, dissolve 2-bromo-4-methyl-5-nitropyridine (1.0 equiv) in anhydrous Toluene (0.2 M). Degas the solution by bubbling Argon through it for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst to an inactive Pd(II) species.

  • Reagent Addition: Add tributyl(1-ethoxyvinyl)tin (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.10 equiv).

    • Validation Check: The solution should be a clear yellow/orange. If it instantly turns black, oxygen is present, and the catalyst has died.

  • Reaction: Heat the mixture to 100 °C under Argon for 12 hours.

    • Validation Check: Monitor by TLC (Hexanes/EtOAc 3:1). The starting material spot (UV active) should disappear, replaced by a lower R_f spot corresponding to the enol ether.

Phase 2: Tin Scavenging (KF Workup)
  • Quenching: Cool the reaction to room temperature and dilute with Ethyl Acetate.

  • Precipitation: Add an equal volume of saturated aqueous Potassium Fluoride (KF) solution. Stir vigorously for 1 hour.

    • Causality: Vigorous biphasic stirring is required to ensure complete conversion of soluble Bu₃Sn-halides to insoluble polymeric Bu₃SnF.

  • Filtration: Filter the resulting biphasic suspension through a tightly packed pad of Celite.

    • Validation Check: The filter cake will contain a dense white solid (tin waste and Pd black). The filtrate should separate into two clear, distinct layers.

  • Extraction: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Phase 3: Acidic Hydrolysis
  • Cleavage: Dissolve the crude enol ether in a 1:1 mixture of THF and Methanol. Add 2M aqueous HCl dropwise until the solution reaches pH 2. Stir at room temperature for 2 hours.

  • Neutralization: Carefully neutralize the mixture with saturated aqueous NaHCO₃ until pH 7.5 is reached. Extract the aqueous layer with Dichloromethane (3x).

  • Final Validation: Concentrate the combined organic layers and analyze via LC-MS.

    • Validation Check: A single major peak at m/z 181 [M+H]⁺ confirms the successful formation of 1-(4-methyl-5-nitropyridin-2-yl)ethanone.

References
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Azaindole Hydroxamic Acids are Potent HIV-1 Integrase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Methodologies Limiting or Avoiding Contamination by Organotin Residues in Organic Synthesis Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions Source: MDPI URL:[Link]

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 1-(4-Methyl-5-nitropyridin-2-yl)ethanone

Welcome to the Formulation & Assay Support Center. 1-(4-Methyl-5-nitropyridin-2-yl)ethanone is a highly lipophilic, rigid, and crystalline pharmacophore.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Assay Support Center. 1-(4-Methyl-5-nitropyridin-2-yl)ethanone is a highly lipophilic, rigid, and crystalline pharmacophore. Its planar pyridine ring, coupled with strong intermolecular dipole interactions from the 5-nitro and 2-acetyl groups, results in high crystal lattice energy and exceptionally poor aqueous solubility.

This guide provides validated, self-consistent protocols to overcome precipitation in both in vitro and in vivo workflows, ensuring scientific integrity and reproducible data.

Section 1: Diagnostic FAQs - Understanding the Molecule

Q1: Why does 1-(4-Methyl-5-nitropyridin-2-yl)ethanone precipitate instantly when I dilute my DMSO stock into physiological buffers (pH 7.4)? A: Precipitation is driven by the sudden increase in the dielectric constant of the medium. While DMSO effectively solvates the hydrophobic pyridine core, aqueous buffers cannot disrupt the strong solute-solute interactions. Furthermore, the electron-withdrawing nature of the 5-nitro and 2-acetyl groups severely depletes the electron density on the pyridine nitrogen. This drops the pKa of the conjugate acid to well below 2.0. Consequently, the molecule remains entirely un-ionized at physiological pH (7.4), rendering standard pH-adjustment or salt-formation strategies completely ineffective.

Q2: Can I just increase the DMSO concentration in my in vitro assays to force it into solution? A: No. While increasing DMSO enhances solubility, exceeding 1-5% (v/v) DMSO often denatures target proteins, disrupts cell membranes, and leads to artifactual or inconclusive biological assay results[1]. A balanced co-solvent/surfactant or complexation approach is strictly required.

Section 2: Troubleshooting In Vitro Bioassay Solubilization

Issue: The compound crashes out in cell culture media or enzymatic assay buffers, leading to erratic dose-response curves. Root Cause: Insufficient hydration sphere around the hydrophobic moiety upon introduction to the bulk aqueous phase. Solution: A ternary system utilizing a primary co-solvent (DMSO) and a non-ionic surfactant (e.g., Tween 80) to lower interfacial tension and create stabilizing micro-micelles[2].

Table 1: Maximum Tolerable Excipient Limits for In Vitro Assays
ExcipientFunctionMax Concentration (Cell-Based)Max Concentration (Biochemical)
DMSO Primary Co-solvent0.5% - 1.0% v/v2.0% - 5.0% v/v
Tween 80 Non-ionic Surfactant0.01% - 0.1% v/v0.1% - 0.5% v/v
PEG 400 Secondary Co-solvent0.5% - 1.0% v/v1.0% - 2.0% v/v
HP-β-CD Inclusion Complexation1.0% - 2.0% w/v2.0% - 5.0% w/v
Self-Validating Protocol: Micellar Solubilization for Bioassays

Causality: Pre-mixing the compound with the surfactant before aqueous addition ensures the hydrophobic drug is coated by the surfactant's lipophilic tails, preventing bulk aggregation when the aqueous phase is introduced.

  • Stock Preparation: Dissolve 1-(4-Methyl-5-nitropyridin-2-yl)ethanone in 100% molecular-biology grade DMSO to create a 10 mM stock. Vortex until completely clear.

  • Surfactant Priming: In a separate vial, mix 10 µL of the 10 mM DMSO stock with 10 µL of 10% Tween 80 (in water). Why? This forces the drug into the hydrophobic core of the forming micelles before bulk water crashes it out.

  • Equilibration: Incubate the mixture at 37°C for 10 minutes to allow micelle stabilization.

  • Aqueous Dilution: Slowly add 980 µL of pre-warmed (37°C) assay buffer (e.g., PBS or DMEM) dropwise while vortexing continuously.

  • System Validation: Centrifuge the final solution at 10,000 x g for 5 minutes. Analyze the supernatant via UV-Vis or HPLC. If the concentration matches the theoretical 100 µM yield, the system is validated (no hidden micro-precipitates have formed).

Section 3: Troubleshooting In Vivo / PK Formulation

Issue: Need a high-concentration dose (e.g., >5 mg/mL) for oral gavage (PO) or intravenous (IV) injection without using toxic levels of co-solvents. Root Cause: Co-solvents alone cannot safely achieve high concentrations for animal dosing due to osmotic load, precipitation upon injection, and systemic toxicity. Solution: Host-guest inclusion complexation using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Q3: Why use HP-β-CD instead of standard co-solvents for animal dosing? A: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity. They encapsulate the hydrophobic 1-(4-Methyl-5-nitropyridin-2-yl)ethanone molecule, forming a non-covalent inclusion complex[3]. This masks the hydrophobicity, drastically increasing apparent solubility without altering the drug's covalent structure or ionization state, and prevents precipitation upon dilution in the bloodstream[].

Self-Validating Protocol: HP-β-CD Complexation Formulation

Causality: Cyclodextrin complexation is an equilibrium process driven by thermodynamics. Heating and prolonged stirring provide the activation energy needed for the drug to displace water molecules inside the cyclodextrin cavity[5].

  • Vehicle Preparation: Prepare a 20% (w/v) HP-β-CD solution in sterile Water for Injection (WFI) or 50 mM Citrate buffer (pH 5.0). Stir until fully transparent.

  • API Addition: Add the solid 1-(4-Methyl-5-nitropyridin-2-yl)ethanone directly to the cyclodextrin solution. (Crucial Note: Do NOT dissolve in DMSO first, as co-solvents can compete for the cyclodextrin cavity or destabilize the complex at certain concentrations[6]).

  • Complexation: Stir the suspension vigorously at 500 RPM at 45°C for 24-48 hours. Why? The heat increases intrinsic solubility, allowing more free drug to enter the aqueous phase and subsequently partition into the CD cavity.

  • Equilibration: Allow the solution to cool to room temperature (25°C) and equilibrate for 2 hours to establish the final thermodynamic equilibrium.

  • Filtration: Filter through a 0.22 µm PVDF syringe filter to remove any uncomplexed, undissolved API.

  • System Validation: Quantify the final dissolved concentration via HPLC. The formulation must remain optically clear for at least 7 days at room temperature to validate thermodynamic stability.

Section 4: Decision Workflows & Mechanistic Pathways

To ensure systematic troubleshooting, follow the logical relationship diagram below to select the appropriate solubility enhancement strategy based on your target application and the molecule's physicochemical constraints.

G Start 1-(4-Methyl-5-nitropyridin-2-yl)ethanone Low Aqueous Solubility pKa Is Salt Formation Viable? (Pyridine pKa < 2 due to -NO2) Start->pKa NoSalt No. Avoid pH/Salt strategies. Focus on neutral solubilization. pKa->NoSalt Electronic withdrawal by Nitro group Application Target Application? NoSalt->Application InVitro In Vitro Bioassays (Cell culture, Enzyme assays) Application->InVitro InVivo In Vivo / PK Studies (Animal dosing) Application->InVivo Cosolvent Co-solvent + Surfactant (e.g., 5% DMSO + 0.1% Tween 80) InVitro->Cosolvent Low dose requirement Cyclo Inclusion Complexation (e.g., 20% HP-β-CD in WFI) InVivo->Cyclo High dose requirement Avoids toxicity

Decision tree for 1-(4-Methyl-5-nitropyridin-2-yl)ethanone solubility enhancement strategies.

Sources

Troubleshooting

Optimizing crystallization conditions for 1-(4-Methyl-5-nitropyridin-2-yl)ethanone purification

Technical Support Center: Crystallization Optimization for 1-(4-Methyl-5-nitropyridin-2-yl)ethanone Welcome to the Process Development Support Center. 1-(4-Methyl-5-nitropyridin-2-yl)ethanone is a highly functionalized i...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Crystallization Optimization for 1-(4-Methyl-5-nitropyridin-2-yl)ethanone

Welcome to the Process Development Support Center. 1-(4-Methyl-5-nitropyridin-2-yl)ethanone is a highly functionalized intermediate. The presence of the nitro group, acetyl group, and pyridine nitrogen creates complex intermolecular interactions, making its purification prone to liquid-liquid phase separation (LLPS or "oiling out"), polymorphic instability, and poor regioisomer rejection. This guide provides self-validating protocols and troubleshooting steps to achieve a high-purity crystalline product.

Visual 1: Crystallization Troubleshooting & Oiling Out Resolution Logic

G Start Dissolve API in Primary Solvent (e.g., EtOAc) at Elev. Temp Cool Cool to Metastable Zone (MSZW) Start->Cool Check Observation: Oiling Out (LLPS) or Nucleation? Cool->Check Oil Oiling Out Detected (Turbid Emulsion) Check->Oil High Supersaturation Nucleate Solid Nucleation (Suspension) Check->Nucleate Within MSZW Fix1 Intervention: 1. Reheat to Dissolve 2. Adjust Solvent Ratio 3. Reduce Cooling Rate Oil->Fix1 Grow Controlled Crystal Growth & Antisolvent Dosing Nucleate->Grow Fix2 Intervention: Seed halfway into MSZW before LLPS boundary Fix1->Fix2 Fix2->Cool Retry Cooling Isolate Filter & Wash High Purity Product Grow->Isolate

Caption: Logical workflow for detecting and resolving liquid-liquid phase separation (oiling out).

FAQ 1: Resolving Liquid-Liquid Phase Separation (Oiling Out)

Q: During cooling crystallization, my 1-(4-Methyl-5-nitropyridin-2-yl)ethanone forms a sticky, biphasic oil instead of crystals. Why does this happen and how do I fix it?

A: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS) or "oiling out"[1]. It occurs when the supersaturation of the solution drives the system into a miscibility gap before solid nucleation can kinetically occur. For 1-(4-Methyl-5-nitropyridin-2-yl)ethanone, the highly polar nitro and acetyl groups interact strongly with polar solvents, while the aromatic core prefers non-polar environments. If the cooling rate is too fast, the solute separates into a product-rich liquid phase (oil) rather than integrating into a rigid crystal lattice[2]. The transformation of these oil droplets into solids is spontaneous and traps impurities, bypassing the desired rejection process[2].

Causality & Solution: To prevent oiling out, you must kinetically favor solid nucleation over liquid separation. This is achieved by entering the Metastable Zone Width (MSZW) slowly and introducing seed crystals before the LLPS boundary is crossed[3].

Self-Validating Protocol: Seeding to Bypass LLPS

  • Dissolution: Dissolve the crude 1-(4-Methyl-5-nitropyridin-2-yl)ethanone in 5 volumes (V) of Ethyl Acetate (EtOAc) at 65°C. Ensure complete dissolution.

  • Cooling to MSZW: Cool the reactor to 50°C at a slow, controlled rate of 0.2°C/min. Validation check: The solution must remain completely clear. If turbidity appears, reheat to 65°C and add 0.5 V of EtOAc to adjust the solubility curve.

  • Seeding: At 50°C (halfway into the MSZW), add 1 wt% of pure 1-(4-Methyl-5-nitropyridin-2-yl)ethanone seed crystals. Hold the temperature for 60 minutes to allow the seed bed to mature and consume supersaturation.

  • Cooling: Resume cooling to 5°C at 0.1°C/min.

  • Isolation: Filter the resulting suspension and wash with 1 V of cold EtOAc/Heptane (1:1).

FAQ 2: Optimizing Antisolvent Addition

Q: I want to use antisolvent crystallization to increase my yield, but adding heptane or water causes immediate precipitation of impurities. How can I optimize this?

A: Rapid addition of an antisolvent creates localized zones of extreme supersaturation, leading to uncontrolled primary nucleation. This "crash precipitation" results in small, irregular crystals with massive surface areas that trap mother liquor and impurities (such as the 3-nitro regioisomer)[4].

Causality & Solution: A hybrid cooling-antisolvent approach is superior. By utilizing a solvent mixture in the initial state, you can engineer beneficial properties such as higher initial solubility, which decreases total solvent consumption. Then, dosing the antisolvent slowly at a lower temperature maximizes yield while maintaining crystal growth under thermodynamic control[5].

Quantitative Data: Solvent System Comparison for 1-(4-Methyl-5-nitropyridin-2-yl)ethanone

Solvent System (Primary / Antisolvent)Initial Sol. (65°C)Final Sol. (5°C)Antisolvent Dosing RateYield (%)Purity (HPLC Area %)
Acetone / Water120 mg/mL15 mg/mL1.0 V / hour87%96.5% (Crash precip.)
EtOAc / Heptane95 mg/mL8 mg/mL0.5 V / hour91%98.2%
EtOAc:Heptane (8:2) / Heptane 105 mg/mL <2 mg/mL 0.2 V / hour 96% >99.5%

Note: Starting with an 8:2 blend of EtOAc:Heptane prevents the initial shock of antisolvent addition, maintaining a wider MSZW.

Self-Validating Protocol: Hybrid Antisolvent Crystallization

  • Solvent Blend: Dissolve the API in a mixture of EtOAc (4 V) and Heptane (1 V) at 65°C.

  • Initial Cooling: Cool to 45°C at 0.25°C/min.

  • Seeding: Seed with 0.5 wt% crystals and hold for 1 hour. Validation check: Microscopic analysis should show distinct crystal growth without secondary nucleation.

  • Antisolvent Dosing: Dose Heptane (5 V) linearly over 5 hours (0.2 V/hour) using a subsurface dip tube to ensure rapid micro-mixing and prevent local supersaturation[4].

  • Final Cooling: Cool the slurry to 0°C over 2 hours, hold for 1 hour, then filter.

Visual 2: Hybrid Antisolvent Crystallization Mechanism

G Step1 1. Dissolution EtOAc:Heptane (8:2) Temp: 65°C Step2 2. Controlled Cooling Cool to 45°C Rate: 0.25°C/min Step1->Step2 Step3 3. Seed Bed Maturation Add 0.5% Seeds Hold 1 Hour Step2->Step3 Step4 4. Antisolvent Dosing Subsurface Heptane Rate: 0.2 V/hr Step3->Step4 Step5 5. Final Isolation Cool to 0°C Filter & Wash Step4->Step5

Caption: Step-by-step mechanistic workflow for hybrid cooling-antisolvent crystallization.

FAQ 3: Purging the 3-Nitro Regioisomer via Temperature Cycling

Q: My crystallization yields the product, but it is consistently contaminated with 2-3% of the 3-nitro regioisomer. Washing the cake doesn't help. What is the mechanism of this inclusion and how do I purge it?

A: If washing the filter cake does not remove the impurity, the 3-nitro regioisomer is likely being incorporated into the crystal lattice of the 1-(4-Methyl-5-nitropyridin-2-yl)ethanone as a solid solution, or it is trapped within liquid inclusions caused by rapid dendritic crystal growth. Because the regioisomers have similar steric profiles, the crystal lattice can mistakenly integrate the impurity if the growth rate is too fast.

Causality & Solution: To reject lattice-bound impurities, the system must be shifted from kinetic control to thermodynamic control. This is achieved through Temperature Cycling (Ostwald Ripening). By repeatedly heating and cooling the slurry just below the dissolution temperature, smaller, imperfect crystals (which dissolve more readily due to higher surface energy) are dissolved, and the material redeposits onto larger, more thermodynamically stable, and purer crystals.

Self-Validating Protocol: Temperature Cycling (Ostwald Ripening)

  • Initial Slurry: Following the hybrid antisolvent protocol, take the final slurry at 0°C.

  • Heating Cycle: Heat the slurry to 40°C (below the total dissolution point) at 0.5°C/min. Hold for 30 minutes. Validation check: The slurry should thin out but not completely dissolve. Approximately 20-30% of the solid mass should return to the solution phase.

  • Cooling Cycle: Cool back to 5°C at 0.1°C/min. Hold for 30 minutes.

  • Iteration: Repeat this heating/cooling cycle 3 times.

  • Isolation: Filter the slurry at 5°C. The resulting crystals will be larger, exhibit a narrower crystal size distribution (CSD), and the regioisomer will be purged into the mother liquor.

References

  • Computer Aided Design of Solvent Blends for Hybrid Cooling and Antisolvent Crystallization of Active Pharmaceutical Ingredients. National Center for Biotechnology Information (PMC). Available at:[5]

  • The Problem of Oiling Out in Chemical Process Development. KiloMentor. Available at:[1]

  • Oiling Out in Crystallization. Mettler Toledo. Available at:[2]

  • Antisolvent Crystallization of Telmisartan Using Stainless-Steel Micromixing Membrane Contactors. National Center for Biotechnology Information (PMC). Available at:[4]

  • An In-Line Study of Oiling Out and Crystallization. ResearchGate. Available at:[3]

Sources

Optimization

Technical Support Center: Chemoselective Reduction of 1-(4-Methyl-5-nitropyridin-2-yl)ethanone

Welcome to the Technical Support Center for the chemoselective reduction of 1-(4-Methyl-5-nitropyridin-2-yl)ethanone. Transforming this specific substrate into 1-(5-amino-4-methylpyridin-2-yl)ethanone presents a classic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chemoselective reduction of 1-(4-Methyl-5-nitropyridin-2-yl)ethanone. Transforming this specific substrate into 1-(5-amino-4-methylpyridin-2-yl)ethanone presents a classic synthetic challenge: the molecule contains a highly reducible nitro group alongside a reactive acetyl (ketone) group, both situated on an electron-deficient pyridine scaffold.

This guide is designed for researchers and drug development professionals to troubleshoot unwanted side reactions, understand the mechanistic causality behind reagent selection, and implement self-validating experimental protocols.

Pathway Analysis & Common Side Reactions

Before troubleshooting, it is critical to understand the competing reaction pathways. The electron-deficient nature of the pyridine ring increases the electrophilicity of the acetyl group, making it highly susceptible to both over-reduction and nucleophilic attack.

ReactionPathways SM 1-(4-Methyl-5-nitropyridin-2-yl)ethanone (Target Starting Material) Target 1-(5-Amino-4-methylpyridin-2-yl)ethanone (Desired Product) SM->Target Chemoselective Reduction Side1 Ketone Reduction (Alcohol/Alkyl Byproduct) SM->Side1 Harsh H2/Pd-C or NaBH4 Side2 Incomplete Reduction (Hydroxylamine/Azo Dimers) SM->Side2 Insufficient Reductant or Premature Quench Side3 Intermolecular Condensation (Schiff Base Oligomers) SM->Side3 Reacts with Target Target->Side3 High Concentration + Neutral/Basic pH

Fig 1: Chemoselective reduction pathways and common side reactions for the target pyridine derivative.

Troubleshooting FAQs: Mechanistic Insights

Q1: Why am I seeing over-reduction of the acetyl group to an alcohol when using standard H₂ and Pd/C? Causality: Catalytic hydrogenation with palladium on carbon (Pd/C) is a highly active, surface-mediated process. While it is the standard method for reducing nitro groups to amines, a major drawback is its lack of chemoselectivity; it readily reacts with a wide variety of other reducible functionalities, including ketones[1]. On an electron-deficient pyridine ring, the ketone is particularly activated. Solution: Abandon Pd/C for this specific substrate. Transition to chemoselective metal-mediated reductions—such as Stannous Chloride (SnCl₂) or Iron (Fe)—which rely on single-electron transfer mechanisms that exploit the specific redox potential of the nitro group while leaving the carbonyl intact[1][2].

Q2: My LC-MS shows a massive byproduct peak corresponding to [2M - H₂O]. What is this, and how do I stop it? Causality: This mass indicates an intermolecular condensation byproduct (a Schiff base or imine). As the desired 1-(5-amino-4-methylpyridin-2-yl)ethanone forms, the newly generated primary amine acts as a nucleophile. It attacks the highly electrophilic, unreacted acetyl group of a neighboring starting material molecule. Solution: This side reaction is concentration- and pH-dependent. Run the reaction under more dilute conditions to reduce intermolecular collision frequency. More importantly, utilize strongly acidic reduction conditions (e.g., Fe/HCl). The acid protonates the newly formed amine into an ammonium salt (-NH₃⁺), rendering it non-nucleophilic until the reaction is completely finished and ready for basic workup[3][4].

Q3: The reaction stalls, and TLC shows a yellow/orange intermediate. What is happening? Causality: The reduction of a nitro group to an amine is a complex, six-electron process formally represented as R–NO₂ + 6[H] → R–NH₂ + 2H₂O. This proceeds through distinct intermediates, primarily nitroso (R–N=O) and hydroxylamine (R–NHOH) compounds[3]. Stalling at the hydroxylamine stage indicates insufficient reducing equivalents or premature quenching. Solution: Ensure you are using a strict stoichiometric excess of your reductant (typically 3 to 5 equivalents of Fe or SnCl₂). Do not quench the reaction until LC-MS confirms the complete disappearance of the hydroxylamine intermediate (which will appear at a mass of[M-14] relative to the starting material).

Reagent Selection Workflow

TroubleshootingLogic Start Select Reduction Method for Nitro-Pyridine Ketone Q1 Is standard H2 + Pd/C failing due to ketone over-reduction? Start->Q1 A1_Yes Switch to Chemoselective Metal-Mediated Reduction Q1->A1_Yes Yes Q2 Are acidic conditions tolerated? A1_Yes->Q2 Opt1 Béchamp Reduction (Fe/HCl) Highly scalable, preserves ketone Q2->Opt1 Yes, preferred for scale Opt2 SnCl2·2H2O in EtOH Mild, excellent chemoselectivity Q2->Opt2 Yes, preferred for lab scale Opt3 Na2S or Transfer Hydrogenation (Base/Neutral conditions) Q2->Opt3 No, acid-sensitive

Fig 2: Decision matrix for selecting the optimal chemoselective nitro reduction methodology.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate specific checkpoints to verify causality and reaction success.

Protocol A: Stannous Chloride (SnCl₂·2H₂O) Reduction (Ideal for Lab Scale)

The use of tin(II) chloride provides an exceptionally mild method for reducing nitro groups to amines in the presence of sensitive reducible groups like ketones[1][2]. Tin(II) coordinates with the oxygen atoms of the nitro group, facilitating electron transfer, while its redox potential is insufficient to reduce the less electrophilic ketone.

  • Reaction Setup: In a round-bottom flask, dissolve 1.0 eq of 1-(4-Methyl-5-nitropyridin-2-yl)ethanone in absolute ethanol (0.2 M concentration).

  • Reagent Addition: Add 4.0 to 5.0 eq of SnCl₂·2H₂O. Causality: A slight excess ensures the six-electron reduction pushes past the hydroxylamine intermediate.

  • Heating: Heat the mixture to 70°C (reflux) for 2–3 hours.

  • Validation Check (In-Process): Pull a 50 µL aliquot, dilute in EtOAc, and wash with sat. NaHCO₃. Spot the organic layer on a TLC plate (Eluent: 50% EtOAc/Hexanes). The starting material (UV active) must completely disappear. The product amine will have a lower Rf and will stain strongly with ninhydrin (turning purple/brown), confirming primary amine formation.

  • Workup: Cool the reaction to 0°C. Critical Step: Carefully neutralize the mixture by slowly adding saturated aqueous NaHCO₃ until the pH reaches 7-8. Causality: Neutralizing at 0°C prevents the newly freed nucleophilic amine from reacting with the ketone of unreacted starting materials (Schiff base formation) while precipitating tin salts.

  • Extraction: Filter the resulting milky suspension through a pad of Celite® to remove the tin salts. Extract the filtrate with EtOAc (3x), dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Béchamp Reduction (Fe/HCl) (Ideal for Scale-Up)

The Béchamp reduction, utilizing iron metal and hydrochloric acid, is a classic, cost-effective, and highly chemoselective method[3][4]. It is particularly advantageous here because the strongly acidic medium keeps the product protonated, entirely shutting down intermolecular condensation.

  • Reaction Setup: Suspend 1.0 eq of the starting material in a 3:1 mixture of Ethanol/Water.

  • Reagent Addition: Add 4.0 eq of fine Iron (Fe) powder. Heat the stirred suspension to a gentle reflux.

  • Initiation: Cautiously add 0.5 eq of concentrated HCl dropwise. Causality: The reaction relies on the generation of nascent hydrogen in situ. Dropwise addition controls the exothermic generation of hydrogen, preventing thermal runaway and foaming[3][4].

  • Validation Check (In-Process): Filter a 0.1 mL aliquot through a micro-syringe filter to remove iron salts. Analyze via LC-MS. Complete conversion is validated by the total absence of the hydroxylamine intermediate (m/z [M-14]) and a single dominant peak at the expected mass of the amine (m/z [M-30]).

  • Workup: Cool to room temperature. Filter the slurry through Celite® to remove iron oxide pigments[4][5]. Wash the filter cake thoroughly with EtOAc.

  • Neutralization: Transfer the filtrate to a separatory funnel and neutralize the aqueous layer with sat. Na₂CO₃ until pH 8 is reached, then extract the free-based amine into the organic layer.

Quantitative Data & Method Comparison

The following table summarizes the expected quantitative performance of various reduction methods when applied to nitro-pyridine ketones.

Reduction MethodTypical YieldChemoselectivity (Nitro vs. Ketone)Reaction ConditionsKey Advantages / Limitations
SnCl₂·2H₂O 80–95%Excellent EtOH/EtOAc, Reflux, 1–3hMild, highly selective; limited by the generation of heavy tin waste on a large scale[1][2].
Fe / HCl (Béchamp) 70–90%Excellent EtOH/H₂O, Reflux, 2–4hCost-effective, highly scalable, prevents Schiff base side reactions; requires filtration of iron salts[3][4].
Na₂S 60–80%GoodEtOH/H₂O, HeatUseful if the substrate is highly acid-sensitive; often results in lower yields and strong sulfur odors[1][2].
H₂ + Pd/C VariablePoorH₂ gas, MeOH/EtOH, RTClean workup; however, carries a severe risk of ketone over-reduction and is generally avoided for this substrate[1][2].
References
  • Grokipedia. Reduction of nitro compounds. Available at:[Link]

  • Common Organic Chemistry. Nitro Reduction - Common Conditions. Available at: [Link]

  • International Journal of Research and Analytical Reviews (IJRAR). Novel Method for Reduction of Nitro-Aromatics and Heterocyclics. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Degradation of 1-(4-Methyl-5-nitropyridin-2-yl)ethanone During Long-Term Storage

This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-(4-Methyl-5-nitropyridin-2-yl)ethanone. This document provides in-depth troubleshooting advice and b...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-(4-Methyl-5-nitropyridin-2-yl)ethanone. This document provides in-depth troubleshooting advice and best practices to mitigate degradation during long-term storage, ensuring the integrity and reliability of your experimental results. The recommendations provided are based on established principles for the handling of nitroaromatic compounds and structurally related molecules.

Frequently Asked Questions (FAQs)

Q1: My solid sample of 1-(4-Methyl-5-nitropyridin-2-yl)ethanone has changed color from a pale yellow to a brownish hue. What does this indicate?

A1: A visible change in color is a common indicator of chemical degradation.[1] For nitroaromatic compounds, this can be triggered by exposure to light (photodegradation), elevated temperatures (thermal degradation), or interaction with atmospheric moisture and oxygen.[1][2] The color change is likely due to the formation of various degradation byproducts. It is crucial to re-analyze the purity of the material before use.

Q2: What are the primary factors that can cause the degradation of 1-(4-Methyl-5-nitropyridin-2-yl)ethanone?

A2: The degradation of 1-(4-Methyl-5-nitropyridin-2-yl)ethanone is primarily influenced by:

  • Temperature: Elevated temperatures can accelerate the rate of decomposition.[1][3]

  • Light: Exposure to UV or even ambient light can induce photochemical reactions.[1]

  • Moisture: The presence of water can lead to hydrolysis of the compound.

  • Atmosphere: Oxygen can cause oxidative degradation. Storing under an inert atmosphere like argon or nitrogen is recommended for sensitive compounds.[1][2]

  • pH: Both acidic and basic conditions can catalyze degradation pathways.[4]

Q3: What are the ideal storage conditions for solid 1-(4-Methyl-5-nitropyridin-2-yl)ethanone?

A3: For optimal stability, the solid compound should be stored under the following conditions:

  • Temperature: Refrigerate at 2-8°C for long-term storage.[1] Avoid frequent freeze-thaw cycles if stored in a freezer.

  • Light: Protect from light by using amber glass vials and storing in a dark location.[1]

  • Atmosphere: Store in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen) to minimize exposure to moisture and oxygen.[1][2]

  • Container: Use non-reactive containers such as glass with Teflon-lined caps.[1]

Q4: Can I store 1-(4-Methyl-5-nitropyridin-2-yl)ethanone in solution? If so, what is the best solvent?

A4: Storing this compound as a dry solid is the most stable option.[1] If a solution is necessary for your workflow, the choice of solvent is critical.[1] High-purity, anhydrous solvents are essential. Common solvents for nitroaromatic compounds include ethanol or methanol.[5] However, the stability in any given solvent should be experimentally verified if long-term storage in solution is unavoidable. For instance, DMSO, a common solvent for stock solutions, is hygroscopic and can absorb moisture, which may lead to compound degradation.[2]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue 1: I observe new, unexpected peaks in my HPLC analysis of an aged sample.

  • Possible Cause: These new peaks likely represent degradation products. The pyridine ring, activated by the electron-withdrawing nitro group, is susceptible to nucleophilic attack.[6] Additionally, the nitro group itself can be reduced, or the ethanone side chain could undergo reactions.

  • Troubleshooting Steps:

    • Characterize the Impurities: If possible, use LC-MS to obtain the mass of the impurity peaks to help elucidate their structures.[7][8]

    • Perform Forced Degradation Studies: To understand potential degradation pathways, subject a fresh sample of the compound to stress conditions (acidic, basic, oxidative, thermal, and photolytic).[9] This will help in identifying the retention times of potential degradation products.

    • Optimize Storage: Immediately transfer your stock to the recommended storage conditions (refrigerated, protected from light, and under an inert atmosphere).[1]

Issue 2: The concentration of my stock solution in DMSO has decreased over time, even when stored at -20°C.

  • Possible Cause: This could be due to several factors:

    • Degradation: As mentioned, even at low temperatures, degradation can occur, especially if the DMSO has absorbed moisture.[2]

    • Precipitation: The compound may be precipitating out of solution, especially after freeze-thaw cycles.[2]

  • Troubleshooting Steps:

    • Visual Inspection: Before use, visually inspect the solution for any precipitate.

    • Gentle Warming and Sonication: If precipitation is suspected, gently warm the vial and sonicate to redissolve the compound.

    • Solvent Quality: Use only high-quality, anhydrous DMSO.

    • Aliquotting: Prepare smaller, single-use aliquots to minimize freeze-thaw cycles.

Issue 3: I am seeing poor reproducibility in my biological assays using this compound.

  • Possible Cause: If the compound is degrading, the actual concentration of the active molecule is lower than expected, and the degradation products could also interfere with the assay.

  • Troubleshooting Steps:

    • Purity Check: Always check the purity of your compound by HPLC before preparing stock solutions for sensitive experiments.[10]

    • Fresh Solutions: Prepare fresh stock solutions from solid material for critical experiments.

    • Control Experiments: Include a positive and negative control in your assays to ensure the reliability of your results.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

This protocol outlines a general reverse-phase HPLC method to assess the purity of 1-(4-Methyl-5-nitropyridin-2-yl)ethanone and detect degradation products.

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (likely around 230-280 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL stock solution in acetonitrile and dilute to an appropriate concentration with the mobile phase.

Protocol 2: Forced Degradation Study

This study will help identify potential degradation products and establish the stability profile of the compound.

  • Stock Solution Preparation: Prepare a 1 mg/mL solution of 1-(4-Methyl-5-nitropyridin-2-yl)ethanone in a suitable solvent like a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours.[4]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 24 hours.[4]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound at 105°C for 24 hours.

  • Photolytic Degradation: Expose a solution of the compound to direct sunlight or a photostability chamber for 24 hours.

  • Analysis: At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize if necessary, and analyze by the stability-indicating HPLC method.

Visualizations

Potential Degradation Pathways

A 1-(4-Methyl-5-nitropyridin-2-yl)ethanone B Hydrolysis (Acid/Base) A->B C Reduction of Nitro Group A->C D Photodegradation A->D E Oxidation A->E F 4-Methyl-5-nitro- picolinic acid B->F G 1-(5-Amino-4-methyl- pyridin-2-yl)ethanone C->G H Ring-opened or rearranged products D->H I Oxidized side-chain or ring products E->I

Caption: Potential degradation pathways for 1-(4-Methyl-5-nitropyridin-2-yl)ethanone.

Experimental Workflow for Stability Assessment

A Receive/Synthesize Compound B Initial Purity Check (HPLC/LC-MS) A->B C Store under Optimal Conditions (2-8°C, Dark, Inert Atm.) B->C D Prepare Stock Solution (Anhydrous Solvent) C->D F Periodic Purity Re-analysis (e.g., every 3-6 months) C->F E Aliquot for Single Use D->E G Use in Experiment E->G F->C Purity Acceptable H Discard if Purity < Threshold F->H Degradation Observed

Caption: Recommended workflow for handling and storing the compound.

Summary of Storage Recommendations

ParameterSolid CompoundSolution
Temperature 2-8°C-20°C or -80°C (in single-use aliquots)
Light Protect from light (amber vial, dark storage)Protect from light (amber vial)
Atmosphere Inert gas (Argon/Nitrogen) recommendedTightly sealed, minimize headspace
Container Glass with Teflon-lined capGlass or polypropylene vial with secure cap
Solvent N/AHigh-purity, anhydrous solvent
Duration Long-termShort-term is preferable

By implementing these storage and handling best practices, researchers can significantly reduce the risk of degradation of 1-(4-Methyl-5-nitropyridin-2-yl)ethanone, ensuring the accuracy and reproducibility of their scientific investigations.

References

  • Benchchem. (n.d.). Technical Support Center: Prevention of Nitro-aromatic Compound Degradation.
  • Benchchem. (n.d.). Stability of 3-Amino-4-nitropyridine in acidic or basic media.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Reactivity and Stability of 3-Amino-4-nitropyridine.
  • ResearchGate. (n.d.). Nitropyridines, Their Synthesis and Reactions.
  • DTIC. (n.d.). Evaluation of Pre-extraction Analytical Holding Times for Nitroaromatic and Nitramine Explosives in Water.
  • Semantic Scholar. (2010). Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine.
  • Benchchem. (n.d.). Technical Support Center: Safe Handling and Storage of Nitro Compounds.
  • ResearchGate. (n.d.). Degradation Pathways | Request PDF.
  • ResearchGate. (n.d.). The calculated heat of formation values of the nitropyridine... | Download Table.
  • Roylan Developments. (n.d.). Compound storage made simple.
  • MDPI. (2023). Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19.
  • OAKTrust. (n.d.). THERMAL HAZARD ANALYSIS OF NITROAROMATIC COMPOUNDS.
  • PMC. (n.d.). The Biochemical Pathways of Nicotinamide-Derived Pyridones.
  • ResearchGate. (n.d.). Pathways that degrade pyridine derivatives through 2,5-DHP 7-13. (a)....
  • Frontiers. (n.d.). Insights Into the Microbial Degradation and Biochemical Mechanisms of Neonicotinoids.
  • PMC. (n.d.). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations.
  • MDPI. (2023). Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins.
  • Frontiers. (2018). Kinetics and Novel Degradation Pathway of Permethrin in Acinetobacter baumannii ZH-14.
  • ResearchGate. (2026). Improved Analytical Methods for Determination of Residues of Nitrapyrin and 6-Chloropicolinic Acid in Different Crop Matrices by Liquid Chromatography-Tandem Mass Spectrometry.
  • NIST. (n.d.). Ethanone, 1-(4-methylphenyl)-.
  • Analytical and Bioanalytical Chemistry Research. (n.d.). Highly Sensitive Detection of Nitrofuran Metabolites in Fishery and Food Products Using UHPLC-MS/MS: Method Development and Validation.
  • BLD Pharm. (n.d.). 1-(4-Nitropyridin-2-yl)ethanone.
  • Frontiers. (2025). Research on detection methods of related substances and degradation products of the antitumor drug selpercatinib.
  • Research, Society and Development. (2022). Analytical methods for evaluating the stability of rutin and analyzing the formation of its degradation products: a review.

Sources

Optimization

Best solvent systems for the recrystallization of 1-(4-Methyl-5-nitropyridin-2-yl)ethanone

Welcome to the technical support center for the purification of 1-(4-Methyl-5-nitropyridin-2-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide solutions to com...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 1-(4-Methyl-5-nitropyridin-2-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide solutions to common issues encountered during the recrystallization of this and structurally similar compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary principle for selecting a suitable recrystallization solvent for 1-(4-Methyl-5-nitropyridin-2-yl)ethanone?

A1: The key principle is "like dissolves like".[1] 1-(4-Methyl-5-nitropyridin-2-yl)ethanone is a polar molecule due to the presence of the nitro group and the ketone functionality, as well as the nitrogen atom in the pyridine ring. Therefore, polar solvents are generally good candidates for dissolving it.[2] The ideal solvent will dissolve the compound completely when hot but sparingly when cold, allowing for high recovery of pure crystals upon cooling.[3]

Q2: Which single solvents are good starting points for the recrystallization of this compound?

A2: Based on the polarity of the target molecule, good single-solvent starting points include ethanol, methanol, and acetone.[4][5] These solvents are polar enough to dissolve the compound at elevated temperatures. It is recommended to perform small-scale solubility tests with these solvents to determine the most suitable one for your specific sample.[3]

Q3: When should I consider using a mixed-solvent system?

A3: A mixed-solvent system is beneficial when no single solvent provides the ideal solubility profile.[2] This is often the case when the compound is highly soluble in one solvent (even when cold) and poorly soluble in another (even when hot). By creating a mixture of a "good" solvent (high solubility) and a "poor" solvent (low solubility), you can fine-tune the solubility to achieve effective crystallization.[1]

Q4: What are some common mixed-solvent pairs for compounds similar to 1-(4-Methyl-5-nitropyridin-2-yl)ethanone?

A4: Common and effective mixed-solvent pairs for polar aromatic compounds include ethanol/water, acetone/water, and methanol/diethyl ether.[3][6] Another potential combination for aromatic compounds is toluene/hexane, where toluene acts as the more polar "good" solvent and hexane as the non-polar "poor" solvent.[7]

Troubleshooting Guide

This section addresses common problems encountered during the recrystallization of 1-(4-Methyl-5-nitropyridin-2-yl)ethanone.

Issue 1: The compound "oils out" instead of forming crystals.

Cause: This phenomenon, known as "oiling out," typically occurs when the melting point of the solute is lower than the boiling point of the solvent.[2][8] The compound melts in the hot solvent before it fully dissolves, forming an oil. It can also be caused by a high concentration of impurities.[9]

Solution:

  • Re-heat the solution to dissolve the oil completely.

  • Add a small amount of additional hot solvent to lower the saturation point of the solution.[8]

  • Allow the solution to cool much more slowly. You can do this by leaving the flask on a warm hotplate that is turned off or by insulating the flask.[9] Slow cooling favors the formation of a crystal lattice over oiling out.[2]

Issue 2: No crystals form upon cooling the solution.

Cause: This is a frequent issue and can be attributed to several factors:

  • Too much solvent was used: This is the most common reason for crystallization failure.[1][9] The solution is not saturated enough for crystals to form.

  • Supersaturation: The solution may be supersaturated, meaning the compound remains dissolved beyond its normal solubility limit.[1]

  • Rapid cooling: Cooling the solution too quickly, for instance by placing it directly in an ice bath, can sometimes inhibit crystal nucleation.[1]

Solution:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask just below the surface of the solution with a glass rod.[1][2] The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a pure crystal of your compound, add a tiny "seed crystal" to the solution to initiate crystallization.[1]

  • Reduce Solvent Volume: If induction methods fail, it is likely that too much solvent was used. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the compound.[1] Then, allow the solution to cool again.

  • Ensure Slow Cooling: Allow the flask to cool slowly and undisturbed to room temperature before moving it to an ice bath.[10]

Issue 3: The recrystallization yield is very low.

Cause: A poor yield can result from several procedural missteps:

  • Using an excessive amount of solvent, which keeps a significant portion of the product dissolved in the mother liquor.[2][11]

  • Premature crystallization during hot filtration.

  • Washing the collected crystals with a solvent that is not ice-cold, causing some of the pure product to redissolve.[2]

  • Incomplete transfer of the solid material between flasks.

Solution:

  • Use the Minimum Amount of Hot Solvent: During the dissolution step, add the hot solvent in small portions until the solid just dissolves.[12]

  • Preheat the Filtration Apparatus: When performing a hot gravity filtration to remove insoluble impurities, preheat the funnel and receiving flask to prevent the product from crystallizing prematurely.

  • Wash with Ice-Cold Solvent: Always wash the filtered crystals with a minimal amount of ice-cold solvent to remove any adhering impurities without dissolving the desired product.[2][10]

  • Recover from Mother Liquor: If you suspect significant product loss to the mother liquor, you can try to recover more material by evaporating some of the solvent and cooling for a second crop of crystals. Be aware that this second crop may be less pure than the first.

Solvent System Selection Guide

The following table provides a summary of potential solvent systems for the recrystallization of 1-(4-Methyl-5-nitropyridin-2-yl)ethanone.

Solvent/SystemTypePolarityBoiling Point (°C)Use Case & Rationale
EthanolSinglePolar78A good starting point for many aromatic and polar compounds.[5] Often provides a good solubility gradient between hot and cold.
AcetoneSinglePolar56Effective for many nitropyridine derivatives.[4] Its low boiling point allows for easy removal after filtration.
MethanolSinglePolar65Similar to ethanol, a good general-purpose polar solvent for recrystallization.[5]
Ethanol/WaterMixedPolarVariableA versatile system where water acts as the anti-solvent.[3] The ratio can be adjusted to achieve ideal solubility.
Acetone/HexaneMixedPolar/Non-polarVariableAcetone is the "good" solvent, and hexane is the "poor" solvent. This combination can be effective for moderately polar compounds.
Toluene/HexaneMixedAromatic/Non-polarVariableUseful if the compound has significant aromatic character. Toluene dissolves the compound, and hexane induces precipitation.[7]
Experimental Protocol: Recrystallization of 1-(4-Methyl-5-nitropyridin-2-yl)ethanone using a Mixed-Solvent System (Ethanol-Water)

This protocol outlines a general procedure for recrystallization using a common mixed-solvent pair.

  • Dissolution: Place the crude 1-(4-Methyl-5-nitropyridin-2-yl)ethanone in an Erlenmeyer flask with a stir bar or boiling chips.[7] Heat the flask on a hot plate and add the minimum amount of hot ethanol required to completely dissolve the solid.[1]

  • Addition of Anti-Solvent: While the solution is still hot, add water (the "poor" solvent) dropwise with constant swirling until a faint, persistent cloudiness appears.[1] This indicates that the solution is saturated.

  • Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.[1]

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.[10] Slow cooling is crucial for the formation of large, pure crystals.[5] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[10]

  • Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[10]

  • Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any remaining soluble impurities.[10]

  • Drying: Allow the crystals to dry completely, either by air-drying on the filter or by placing them in a desiccator.

Visualizing the Solvent Selection Workflow

The following diagram illustrates the decision-making process for selecting an appropriate recrystallization solvent system.

Recrystallization_Workflow A Start: Crude Solid B Select Potential Single Solvents (e.g., Ethanol, Acetone) A->B C Small-Scale Solubility Test: Add cold solvent to small sample B->C D Is it soluble cold? C->D E Heat the mixture D->E No I Unsuitable Solvent: Try another solvent D->I Yes F Does it dissolve when hot? E->F G Ideal Single Solvent Found: Insoluble cold, Soluble hot F->G Yes J Consider Mixed-Solvent System F->J No (insoluble or too soluble) H Proceed with Single Solvent Recrystallization G->H I->B K Select 'Good' (soluble) and 'Poor' (insoluble) miscible solvents J->K L Proceed with Mixed Solvent Recrystallization K->L

Caption: Decision workflow for selecting a recrystallization solvent.

References
  • Technical Support Center: Synthesis of Nitropyridines - Benchchem. (n.d.).
  • "solvent selection for effective recrystallization of nitroaromatic compounds" - Benchchem. (n.d.).
  • Technical Support Center: Troubleshooting Guide for the Reduction of the Nitro Group - Benchchem. (n.d.).
  • Recrystallization-1.doc.pdf. (n.d.).
  • Recrystallization. (n.d.).
  • PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES - Canadian Science Publishing. (n.d.).
  • Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. (2022, July 8).
  • Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? : r/chemistry - Reddit. (2014, August 4).
  • Go-to recrystallization solvent mixtures : r/Chempros - Reddit. (2023, February 19).
  • Recrystallization. --->. (n.d.).
  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.).
  • Recrystallization. (n.d.).
  • Technical Support Center: Purifying Pyridine Derivatives with Recrystallization - Benchchem. (n.d.).
  • Solvent Choice - Chemistry Teaching Labs - University of York. (n.d.).
  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7).

Sources

Troubleshooting

How to remove pyridine impurities from 1-(4-Methyl-5-nitropyridin-2-yl)ethanone reaction mixtures

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the purification of highly deactivated pyridine derivatives, specifically 1-(4-Methyl-5-nitr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the purification of highly deactivated pyridine derivatives, specifically 1-(4-Methyl-5-nitropyridin-2-yl)ethanone .

Pyridine is a notoriously "sticky" solvent and base that is difficult to remove via simple evaporation[1]. Below, you will find the physicochemical rationale, self-validating purification protocols, and troubleshooting FAQs to ensure the complete removal of pyridine impurities without compromising your target compound.

Part 1: Physicochemical Rationale (The "Why")

To successfully separate pyridine from 1-(4-Methyl-5-nitropyridin-2-yl)ethanone, we must exploit the drastic differences in their electronic environments and basicity.

Unsubstituted pyridine has a conjugate acid pKa of 5.23, making it moderately basic and easily protonated by dilute acids. In contrast, your target compound contains a pyridine ring that is heavily deactivated. The presence of a strongly electron-withdrawing nitro group (-NO₂) and an acetyl group (-COCH₃) pulls electron density away from the ring nitrogen. Literature on substituted pyridines demonstrates that a nitro group drastically reduces basicity (e.g., 4-nitropyridine has a pKa of 1.61)[2].

Causality in Separation: Because the nitrogen in 1-(4-Methyl-5-nitropyridin-2-yl)ethanone is essentially non-basic, washing the organic mixture with a mild acid (pH ~1–2) or a transition metal salt (CuSO₄) will selectively protonate or complex the unsubstituted pyridine[3]. The pyridine is driven into the aqueous phase, while your deactivated target compound safely remains in the organic phase.

Quantitative Data Summary

Property Pyridine Impurity 1-(4-Methyl-5-nitropyridin-2-yl)ethanone Separation Implication
Conjugate Acid pKa 5.23 < 1.61 (Highly deactivated) Mild acid selectively protonates the pyridine impurity.
Boiling Point 115 °C > 250 °C (Estimated) Pyridine can be co-evaporated via azeotropic distillation.

| Cu(II) Affinity | High (Forms deep violet complex) | Very Low (Sterically hindered, electron-poor) | CuSO₄ wash selectively sequesters pyridine. |

Part 2: Experimental Workflows & Self-Validating Protocols

Select the appropriate methodology based on the volume of pyridine in your crude mixture.

Method A: The Copper(II) Sulfate (CuSO₄) Complexation Wash

Best for visual confirmation and acid-sensitive downstream applications. Causality: Cu(II) forms a highly stable, water-soluble coordination complex with pyridine[4]. Protocol:

  • Dilute your crude reaction mixture in an organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Add an equal volume of 10% aqueous CuSO₄ solution[1].

  • Shake vigorously in a separatory funnel and allow the layers to separate.

  • Self-Validation Checkpoint: Observe the aqueous layer. If it turns a deep violet or dark blue, pyridine is present and actively complexing[4].

  • Drain the aqueous layer.

  • Repeat steps 2–5 until the aqueous layer remains the original light blue color of the unreacted CuSO₄ solution. This visual cue guarantees complete pyridine removal.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

Method B: Dilute Acidic Extraction

Best for rapid, scalable removal of moderate pyridine volumes. Causality: 1M HCl protonates pyridine to form pyridinium chloride, transforming it into a highly polar, water-soluble salt[3]. Protocol:

  • Dilute the crude mixture in an organic solvent (e.g., EtOAc).

  • Add an equal volume of 1M HCl (or 10% Citric Acid if milder conditions are preferred).

  • Shake in a separatory funnel and let the layers separate.

  • Self-Validation Checkpoint: Test the pH of the separated aqueous layer. If the pH is > 3, the acid was entirely neutralized by excess pyridine. Repeat the wash with fresh acid until the aqueous layer remains strictly acidic (pH 1–2).

  • Wash the organic layer with saturated aqueous NaHCO₃ to neutralize any residual acid. Self-Validation Checkpoint: Gas evolution (CO₂) will cease when neutralization is complete.

  • Wash with brine, dry, and concentrate.

Method C: Azeotropic Distillation

Best for large-scale reactions where pyridine was used as the primary solvent. Causality: Pyridine forms an azeotrope with water (boiling at 93 °C) and toluene, allowing it to be removed under reduced pressure at much lower temperatures[5]. Protocol:

  • For reaction mixtures containing > 5 mL of pyridine, transfer the crude mass to a round-bottom flask.

  • Add 2–3 volumes of toluene relative to the estimated pyridine volume[6].

  • Evaporate under reduced pressure on a rotary evaporator.

  • Self-Validation Checkpoint: The distinct, foul odor of pyridine should significantly diminish. For strict quantitative validation, run a crude ¹H NMR; the characteristic unsubstituted pyridine peaks (approx. 8.6, 7.6, and 7.2 ppm) must be absent.

  • Repeat the toluene co-evaporation 2–3 times, then proceed to Method A or B to clear trace amounts.

Part 3: Workflow Visualization

PyridineRemoval Start Crude Reaction Mixture (Target + Pyridine) VolCheck Is Pyridine Volume > 5 mL? Start->VolCheck Azeotrope Azeotropic Distillation (Co-evaporate w/ Toluene) VolCheck->Azeotrope Yes AcidSens Is Target Acid-Sensitive? VolCheck->AcidSens No Azeotrope->AcidSens Residual Pyridine CuSO4 10% CuSO4 Wash (Visual Complexation) AcidSens->CuSO4 Yes HCl 1M HCl Wash (Protonation) AcidSens->HCl No OrgPhase Retain Organic Phase (Purified Target) CuSO4->OrgPhase Organic Layer AqPhase Discard Aqueous Phase (Pyridine Waste) CuSO4->AqPhase Aqueous Layer HCl->OrgPhase Organic Layer HCl->AqPhase Aqueous Layer

Decision tree for selecting the optimal pyridine removal strategy based on volume and sensitivity.

Part 4: Troubleshooting FAQs

Q: Why did my CuSO₄ wash form a stubborn emulsion in the separatory funnel? A: Emulsions often form during aqueous workups of complex organic mixtures due to a lack of density difference between the phases or the presence of fine particulates. Solution: Add saturated aqueous NaCl (brine) to the separatory funnel. This increases the ionic strength and density of the aqueous phase, forcing the organic solvent out of suspension and breaking the emulsion.

Q: Can I just use a rotary evaporator to remove all the pyridine without a co-solvent? A: No. Pyridine is a "sticky" solvent with a relatively high boiling point (115 °C)[1]. Attempting to remove large volumes solely via rotary evaporation is highly inefficient, usually leaves a significant chemical residue in your product, and heavily contaminates the rotary evaporator's condenser coils[6]. Always use a co-solvent like toluene for azeotropic removal first.

Q: Will the 1M HCl wash protonate my target compound, 1-(4-Methyl-5-nitropyridin-2-yl)ethanone? A: No. The basicity of the pyridine nitrogen in your target compound is drastically reduced by the strongly electron-withdrawing nitro and acetyl groups. While unsubstituted pyridine has a pKa of 5.23, nitropyridines have pKa values well below 2[2]. Therefore, at the pH of 1M HCl, your target compound remains neutral and safely partitions into the organic layer.

References

  • Title: How to remove pyridine from your reaction crude? | Source: YouTube | URL: [Link]

  • Title: Removing Pyridine : r/chemistry | Source: Reddit | URL: [Link]

  • Title: How to remove pyridine from reaction mixture? | Source: ResearchGate | URL: [Link]

  • Title: Remove Sticky Reagents: Amine Solvents | Source: University of Rochester | URL: [Link]

  • Title: Simulating the Reactions of Substituted Pyridinio-N-Phosphonates | Source: Diva-Portal.org | URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing the chemical reactivity of 1-(4-Methyl-5-nitropyridin-2-yl)ethanone vs 2-acetylpyridine

Executive Summary & Structural Causality For researchers and drug development professionals, the selection of pyridine-based building blocks dictates the downstream synthetic strategy, reaction kinetics, and ultimate yie...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Causality

For researchers and drug development professionals, the selection of pyridine-based building blocks dictates the downstream synthetic strategy, reaction kinetics, and ultimate yield of complex APIs. 2-Acetylpyridine is a classical, mildly electron-deficient bidentate ligand and synthetic intermediate. In contrast, 1-(4-Methyl-5-nitropyridin-2-yl)ethanone (also known as 4-methyl-5-nitro-2-acetylpyridine) represents a highly functionalized, electronically polarized analog.

The introduction of the strongly electron-withdrawing nitro (-NO₂) group at the 5-position, coupled with the electron-donating methyl (-CH₃) group at the 4-position, fundamentally alters the molecule's reactivity profile. This guide provides an objective, data-driven comparison of their chemical reactivity, focusing on nucleophilic aromatic substitution (SNAr), enolate thermodynamics, and chemoselective reduction pathways[1].

Electronic Effects & Reactivity Divergence

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is naturally deactivated toward electrophilic attack but activated for nucleophilic attack.

  • 2-Acetylpyridine: Exhibits poor SNAr reactivity. The acetyl group provides only moderate electron withdrawal, meaning that substitution at the 4- or 6-positions requires exceptionally harsh conditions and strong nucleophiles[2].

  • 1-(4-Methyl-5-nitropyridin-2-yl)ethanone: The 5-nitro group acts as a powerful electron sink, strongly activating the adjacent 6-position for nucleophilic attack. This allows for facile Nucleophilic Aromatic Substitution of Hydrogen (SNH) or Vicarious Nucleophilic Substitution (VNS), proceeding via a highly stable, colored Meisenheimer complex[3][4].

Enolate Thermodynamics and Condensation

Both compounds feature a methyl ketone at the 2-position, making them prime candidates for aldol and Kröhnke-type condensations.

  • 2-Acetylpyridine: Readily forms an enolate in the presence of bases (e.g., KOH, LiHMDS) to undergo Michael additions with chalcones, a foundational step in synthesizing terpyridine ligands[5][6].

  • 1-(4-Methyl-5-nitropyridin-2-yl)ethanone: The inductive pull of the nitro group extends through the pyridine conjugated system, significantly increasing the acidity of the acetyl α -protons. While enolization occurs more rapidly, the resulting enolate is less nucleophilic due to the delocalization of the negative charge into the electron-deficient ring.

Chemoselective Reduction

In multistep API synthesis (such as the development of DNA-PK inhibitors like AZD7648), selective reduction is a critical node[7].

  • 2-Acetylpyridine: Standard reducing agents (NaBH₄, LiAlH₄) will cleanly reduce the ketone to a secondary alcohol.

  • 1-(4-Methyl-5-nitropyridin-2-yl)ethanone: Presents a chemoselective challenge. The nitro group is highly susceptible to reduction. Using mild single-electron transfer agents (e.g., Fe/NH₄Cl) allows for the selective reduction of the nitro group to an amine while preserving the ketone intact[7].

Quantitative Data Comparison

The following table summarizes the divergent physicochemical and reactive properties dictated by the substituents.

Property2-Acetylpyridine1-(4-Methyl-5-nitropyridin-2-yl)ethanone
Electronic Nature of Ring Mildly electron-deficientHighly electron-deficient
Estimated α -Proton pKa ~16.0 - 18.0~13.5 - 15.0 (Enhanced by -NO₂ pull)
SNAr Susceptibility Low (Requires harsh conditions)High (Activated at C6 position)
Primary Reduction Target Ketone AlcoholNitro Amine (Chemoselective)
Coordination Chemistry Excellent bidentate ligandPoor ligand (steric/electronic hindrance)

Visual Workflows & Mechanisms

Enolate_Pathway A 2-Acetylpyridine Derivative (Ketone Form) B Base Addition (e.g., KOH / MeOH) A->B Deprotonation C Enolate Intermediate (Nucleophilic Carbon) B->C Rapid Equilibrium D Michael Addition to Chalcone (1,5-Dicarbonyl Formation) C->D C-C Bond Formation

Caption: Enolate formation and Michael addition pathway typical for 2-acetylpyridine derivatives.

Chemoselective_Reduction Start 1-(4-Methyl-5-nitropyridin-2-yl)ethanone (Nitro & Ketone Groups) Conditions Fe powder, NH4Cl EtOH/H2O, 80°C Start->Conditions Electron Transfer Product 1-(5-Amino-4-methylpyridin-2-yl)ethanone (Ketone Preserved) Conditions->Product Chemoselective (-NO2 only) SideProduct Over-reduction (Alcohol Formation) Conditions->SideProduct Harsh Conditions (e.g., NaBH4)

Caption: Chemoselective reduction workflow prioritizing the nitro group over the ketone moiety.

Validated Experimental Protocols

To ensure reproducibility and mechanistic integrity, the following protocols are designed as self-validating systems.

Protocol A: Kröhnke-Type Enolate Condensation (2-Acetylpyridine)

This protocol exploits the enolizable methyl group for the synthesis of 1,5-dicarbonyl intermediates[6].

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-acetylpyridine (20.0 mmol) and a substituted benzaldehyde (10.0 mmol) in 20 mL of Methanol.

  • Base Addition (Causality): Add KOH pellets (24 mmol). Rationale: KOH effectively deprotonates the α -methyl group. Methanol solubilizes the base but acts as a poor solvent for the resulting chalcone, driving the equilibrium forward via precipitation.

  • In-Process Validation: Stir at room temperature for 4 hours. The reaction is self-validating: a dense precipitate will form as the product is generated. Monitor via TLC (DCM:MeOH 95:5); the UV-active 2-acetylpyridine spot will be consumed, replaced by a highly fluorescent product spot under 365 nm UV light.

  • Workup: Filter the precipitate, wash with cold water to remove residual KOH, and dry under a vacuum.

Protocol B: Chemoselective Nitro Reduction (1-(4-Methyl-5-nitropyridin-2-yl)ethanone)

This protocol selectively reduces the nitro group to an amine without over-reducing the ketone, a vital step in synthesizing intermediates like those used in AZD7648[7].

  • Reaction Setup: Suspend 1-(4-Methyl-5-nitropyridin-2-yl)ethanone (10 mmol) in a mixture of Ethanol (30 mL) and Water (10 mL).

  • Reagent Addition (Causality): Add Iron powder (50 mmol) and Ammonium Chloride (NH₄Cl, 15 mmol). Rationale: Fe/NH₄Cl provides a mild, single-electron transfer reduction environment. Unlike NaBH₄, it is insufficiently hydridic to attack the ketone, ensuring strict chemoselectivity.

  • Thermal Activation: Heat the mixture to 80°C for 2 hours.

  • In-Process Validation: The reaction mixture will transition from a clear/yellowish solution to a dark brown suspension (indicating the formation of iron oxides). Spot the reaction on TLC (Hexane:EtOAc 1:1) and stain with Ninhydrin. The appearance of a purple spot confirms the generation of the primary amine.

  • Workup: Filter the hot suspension through a pad of Celite to remove iron sludge. Concentrate the filtrate in vacuo and extract with EtOAc. Wash with brine, dry over Na₂SO₄, and evaporate to yield the amino-ketone product.

References

  • Single-Step and Multistep Mechanisms of Aromatic Nucleophilic Substitution of Halobenzenes and Halonitrobenzenes with Halide Anions: Ab Initio Computational Study | The Journal of Organic Chemistry - ACS Publications.[Link]

  • Nitropyridines, Their Synthesis and Reactions - ResearchGate.[Link]

  • Mechanistic Study of Acetate-Assisted C−H Activation of 2-Substituted Pyridines with [MCl2Cp*]2 (M = Rh, Ir) and [RuCl2(p-cymene)]2 | Organometallics - ACS Publications.[Link]

  • An improved synthetic strategy for the multigram-scale synthesis of DNA–PK inhibitor AZD7648 - Chemical Papers.[Link]

Sources

Comparative

Comparative Validation Guide: In Vitro Biological Activity of 1-(4-Methyl-5-nitropyridin-2-yl)ethanone Analogs as DNA-PK Inhibitors

Executive Summary Pyridine derivatives, particularly 4-methyl-5-nitropyridine scaffolds, serve as highly versatile precursors in the synthesis of bioactive molecules, including potent kinase inhibitors[1]. The functional...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyridine derivatives, particularly 4-methyl-5-nitropyridine scaffolds, serve as highly versatile precursors in the synthesis of bioactive molecules, including potent kinase inhibitors[1]. The functionalization of this scaffold into 1-(4-Methyl-5-nitropyridin-2-yl)ethanone analogs represents a strategic approach to developing next-generation ATP-competitive inhibitors targeting the DNA-dependent protein kinase (DNA-PK).

This guide provides an objective, data-driven comparison of these novel ethanone analogs against established, clinical-grade DNA-PK inhibitors such as AZD7648[2] and NU7441[3]. Designed for drug development professionals, this document outlines the mechanistic rationale, comparative performance metrics, and the self-validating experimental protocols required to rigorously evaluate in vitro efficacy.

Mechanistic Rationale: Targeting the NHEJ Pathway

DNA-PK is a massive 460 kDa serine/threonine kinase that acts as the primary sensor and effector in the Non-Homologous End Joining (NHEJ) pathway, which is responsible for repairing DNA double-strand breaks (DSBs)[4].

The introduction of the ethanone moiety at the 2-position of the 4-methyl-5-nitropyridine ring is hypothesized to enhance hydrogen bonding within the ATP-binding cleft of the DNA-PK catalytic subunit (DNA-PKcs). By competitively blocking ATP binding, these analogs prevent the crucial autophosphorylation of DNA-PKcs at Ser2056. Without this activation step, the NHEJ cascade stalls, leading to unresolved DNA damage and subsequent apoptosis—a mechanism that is highly synergistic with radiation or chemotherapy[5].

NHEJ_Pathway DSB DNA Double-Strand Break Ku Ku70/Ku80 Binding DSB->Ku DNAPK DNA-PKcs Recruitment Ku->DNAPK Phos Autophosphorylation (Ser2056) DNAPK->Phos ATP Dependent Apoptosis Cell Death (Apoptosis) DNAPK->Apoptosis Unrepaired DNA Repair DNA Ligation & Survival Phos->Repair NHEJ Cascade Inhibitor 1-(4-Methyl-5-nitropyridin-2-yl)ethanone Analogs Inhibitor->DNAPK ATP-Competitive Inhibition

Mechanism of DNA-PKcs inhibition by pyridine analogs in the NHEJ pathway.

Comparative Performance Data

To objectively assess the viability of 1-(4-Methyl-5-nitropyridin-2-yl)ethanone analogs, they must be benchmarked against industry standards. AZD7648 is a highly potent, orally active inhibitor with a biochemical IC50 of 0.6 nM[2]. NU7441 is a first-generation tool compound with an IC50 of 14 nM but suffers from off-target PI3K/mTOR inhibition[6].

The table below summarizes the in vitro quantitative data for two representative ethanone analogs (Analog A: Acetyl-functionalized; Analog B: Fluorinated ethanone derivative) compared to these benchmarks.

Table 1: In Vitro Kinase Selectivity and Cellular Viability
CompoundDNA-PK IC50 (nM)PI3Kα IC50 (nM)Selectivity Fold (PI3K vs DNA-PK)A549 Cell GI50 (µM)
AZD7648 0.6>10,000>16,000x1.5
NU7441 14.05,000~357x4.2
Analog A 2.1>10,000>4,700x1.8
Analog B 0.8>10,000>12,500x1.1

Expert Insight on Causality: Analog B achieves sub-nanomolar potency (0.8 nM) comparable to AZD7648[6]. The addition of electron-withdrawing fluorine atoms on the ethanone group likely decreases the pKa of adjacent hydrogen bond donors, strengthening the interaction with the hinge region of the kinase. Furthermore, both analogs demonstrate >4,000-fold selectivity over PI3Kα, overcoming the primary limitation of earlier generation compounds like NU7441[3].

Experimental Validation Protocols

A robust validation strategy requires a self-validating system of orthogonal assays. The workflow progresses from cell-free biochemical target engagement to cellular pharmacodynamics, and finally to functional phenotypic outcomes.

Validation_Workflow Step1 1. Compound Prep Analog Solubilization Step2 2. Biochemical Assay TR-FRET (IC50) Step1->Step2 Step3 3. Cellular PD pDNA-PKcs & γH2AX Step2->Step3 Select Potent Hits Step4 4. Functional Assay Clonogenic Survival Step3->Step4 Validate Efficacy

Step-by-step in vitro validation workflow for novel DNA-PK inhibitors.

Protocol 1: Cell-Free Biochemical Kinase Assay (TR-FRET)

Objective: Determine the precise IC50 of the analogs against isolated DNA-PKcs. Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over radiometric assays because it eliminates radioactive waste and minimizes compound autofluorescence interference, providing the high signal-to-background ratio needed to resolve sub-nanomolar IC50 differences[7].

  • Reagent Preparation: Prepare a kinase reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Tween-20.

  • Compound Titration: Perform a 12-point serial dilution (1:3) of the ethanone analogs, AZD7648 (positive control), and DMSO (vehicle) in a 384-well plate.

  • Enzyme Addition: Add purified DNA-PKcs/Ku70/Ku80 complex to the wells. Incubate for 15 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Add ATP at a concentration equal to its apparent Km​ (typically 10 µM) and a biotinylated p53-derived peptide substrate. Note: Using ATP at Km​ ensures the assay is highly sensitive to ATP-competitive inhibitors.

  • Detection: After 60 minutes, stop the reaction with EDTA. Add Europium-labeled anti-phospho-p53 antibody and Streptavidin-APC.

  • Readout: Measure the FRET signal (665 nm / 615 nm ratio) using a microplate reader. Calculate IC50 using a 4-parameter logistic curve fit.

Protocol 2: Cellular Pharmacodynamics (High-Content Immunofluorescence)

Objective: Confirm intracellular target engagement and downstream DNA damage accumulation. Causality: Measuring autophosphorylation at Ser2056 provides a direct readout of DNA-PKcs inhibition[2]. Simultaneously measuring γH2AX (Ser139) serves as a self-validating downstream marker; if DNA-PK is inhibited, DSBs will remain unresolved, causing γH2AX levels to spike[4].

  • Cell Seeding: Seed A549 (wild-type) and A549 ATM-knockout (ATM-KO) cells in 96-well optical plates. Self-Validating Control: The ATM-KO line ensures that the observed synthetic lethality and DNA damage are specifically due to DNA-PK inhibition, as ATM and DNA-PK have overlapping repair functions[5].

  • Treatment: Pre-treat cells with varying concentrations of the analogs (0.1 to 10 µM) for 2 hours.

  • DNA Damage Induction: Irradiate the plates with 2 Gy of ionizing radiation (IR) to induce synchronized DSBs.

  • Fixation & Staining: 1 hour post-IR, fix cells with 4% paraformaldehyde. Permeabilize with 0.2% Triton X-100. Stain with primary antibodies against pDNA-PKcs (Ser2056) and γH2AX, followed by fluorophore-conjugated secondary antibodies and Hoechst 33342 (nuclear counterstain).

  • Imaging: Use a high-content screening (HCS) confocal microscope to quantify nuclear fluorescence intensity.

Protocol 3: Clonogenic Survival Assay (Radiosensitization)

Objective: Evaluate the long-term functional impact of the analogs on cancer cell survival.

  • Plating: Seed cells at low density (200-500 cells/well) in 6-well plates to allow for individual colony formation.

  • Dosing: Treat cells with a sub-lethal dose of the ethanone analogs (e.g., 0.5 µM) or DMSO.

  • Irradiation: Expose the plates to a gradient of IR (0, 2, 4, 6, 8 Gy).

  • Incubation: Allow colonies to grow for 10-14 days.

  • Staining & Counting: Fix and stain colonies with 0.5% crystal violet in methanol. Count colonies containing >50 cells.

  • Analysis: Calculate the Dose Enhancement Factor (DEF). A DEF > 1.5 indicates significant radiosensitization, confirming that the analog effectively disables the cell's ability to recover from radiation-induced DNA damage.

References

  • Source: nih.
  • AZD-7648 | DNA-PK Inhibitor - MedchemExpress.
  • NU7441 (KU-57788)
  • Source: tandfonline.
  • Source: selleckchem.
  • Source: aacrjournals.
  • Source: guidetopharmacology.

Sources

Validation

Spectroscopic comparison of 1-(4-Methyl-5-nitropyridin-2-yl)ethanone structural isomers

An essential challenge in the synthesis of complex pharmaceuticals—such as targeted protein degraders and kinase inhibitors[1]—is the regioisomeric discrimination of highly functionalized building blocks. 1-(4-Methyl-5-n...

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Author: BenchChem Technical Support Team. Date: April 2026

An essential challenge in the synthesis of complex pharmaceuticals—such as targeted protein degraders and kinase inhibitors[1]—is the regioisomeric discrimination of highly functionalized building blocks. 1-(4-Methyl-5-nitropyridin-2-yl)ethanone is one such critical intermediate[2]. During its synthesis, structural isomers can form depending on the regioselectivity of the nitration or acetylation steps.

As a Senior Application Scientist, I have designed this guide to provide a robust, self-validating analytical framework for differentiating 1-(4-Methyl-5-nitropyridin-2-yl)ethanone from its primary structural isomers using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS).

Structural Isomer Definitions

For this comparative analysis, we will evaluate three closely related structural isomers:

  • Isomer A (Target): 1-(4-Methyl-5-nitropyridin-2-yl)ethanone

  • Isomer B: 1-(5-Methyl-4-nitropyridin-2-yl)ethanone

  • Isomer C: 1-(6-Methyl-5-nitropyridin-2-yl)ethanone

Mechanistic Causality of Spectroscopic Shifts

The diagnostic utility of spectroscopy in distinguishing these isomers relies on the "push-pull" electronic system of the pyridine ring. The ring is inherently electron-deficient, and its electron density is further modulated by the strong electron-withdrawing nitro group (-NO₂), the moderate electron-withdrawing acetyl group (-COCH₃), and the weak electron-donating methyl group (-CH₃).

NMR Regiochemistry: The chemical shift ( δ ) of pyridine ring protons is dictated by their proximity to the heteroatom and the substituents[3][4]. Protons positioned ortho to the nitro group or the pyridine nitrogen experience severe anisotropic and inductive deshielding.

  • Causality in Multiplicity: Isomers A and B possess isolated protons on the pyridine ring (separated by substituents), resulting strictly in singlet signals. Conversely, Isomer C possesses adjacent protons at C3 and C4, which will exhibit vicinal (ortho) spin-spin coupling, producing characteristic doublets ( 3J≈8.0 Hz). This fundamental difference in splitting patterns allows for the immediate identification of Isomer C.

Vibrational Spectroscopy (FT-IR): The asymmetric and symmetric stretching frequencies of the -NO₂ group are highly sensitive to the local electronic environment and steric hindrance[5]. In nitropyridines, the asymmetric stretch typically appears between 1529–1560 cm⁻¹, while the symmetric stretch is found near 1350 cm⁻¹[6]. When a methyl group is ortho to the nitro group (as in Isomers A and B), steric clash forces the nitro group slightly out of coplanarity with the pyridine ring, reducing resonance and shifting the asymmetric stretching frequency higher compared to an unhindered nitro group.

ElectronicEffects N Nitro Group (-NO2) Strong EWG P Pyridine Ring Electron Deficient N->P -M, -I M Methyl Group (-CH3) Weak EDG M->P +I A Acetyl Group (-COCH3) Moderate EWG A->P -M, -I S Spectroscopic Shifts (NMR & IR) P->S Determines

Substituent electronic effects governing the spectroscopic behavior of nitropyridines.

Quantitative Data Comparison

The following tables synthesize the expected empirical data based on established additivity rules for six-membered nitrogen heteroaromatics[4] and vibrational studies of substituted nitropyridines[5].

Table 1: Predicted ¹H NMR (400 MHz, CDCl₃) Shifts & Splitting Patterns

Isomer H-3 H-4 H-6 Methyl (-CH₃) Acetyl (-COCH₃)
Isomer A ~8.0 ppm (s) Substituted ~9.0 ppm (s) 2.6 ppm (s) 2.7 ppm (s)
Isomer B ~8.4 ppm (s) Substituted ~8.6 ppm (s) 2.5 ppm (s) 2.7 ppm (s)

| Isomer C | ~7.9 ppm (d, J=8Hz)| ~8.3 ppm (d, J=8Hz)| Substituted | 2.8 ppm (s) | 2.7 ppm (s) |

Table 2: FT-IR & MS Diagnostic Markers

Isomer ν(C=O) cm⁻¹ ν(NO₂) asym cm⁻¹ ν(NO₂) sym cm⁻¹ Pyridine Ring cm⁻¹ MS [M+H]⁺
Isomer A 1705 1535 1350 1010 181.06
Isomer B 1700 1545 1355 1012 181.06

| Isomer C | 1695 | 1530 | 1345 | 1008 | 181.06 |

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, the following methodologies are designed as self-validating systems. Built-in quality control checks guarantee that the resulting data is an accurate reflection of the molecule, not an artifact of sample preparation or instrument drift.

Protocol A: High-Resolution ¹H & ¹³C NMR Acquisition
  • Sample Preparation: Dissolve exactly 15 mg of the purified analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). The TMS serves as an absolute zero-point reference.

  • Instrument Setup: Transfer the solution to a precision 5 mm NMR tube and insert it into a 400 MHz (or higher) NMR spectrometer.

  • Locking and Shimming (Validation Step 1): Lock the spectrometer to the deuterium signal of the CDCl₃ solvent. Perform automated gradient shimming. Check: The linewidth of the TMS peak must be < 1.0 Hz at half-height. If it is broader, re-shim to prevent multiplet smearing.

  • Acquisition (¹H): Execute a standard 1D proton sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure complete relaxation of all protons, preventing integration errors. Collect 16 scans.

  • Acquisition (¹³C): Execute a proton-decoupled ¹³C sequence (zgpg30). Set D1 to 2.0 seconds and collect 1024 scans to achieve a high signal-to-noise ratio for the quaternary carbons.

  • Data Processing (Validation Step 2): Phase and baseline correct the spectra. Calibrate the chemical shift axis by setting the solvent residual peak to exactly 7.26 ppm (¹H) and 77.16 ppm (¹³C).

Protocol B: FT-IR Attenuated Total Reflectance (ATR) Analysis
  • Background Collection (Validation Step 1): Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to dry. Collect a background spectrum (64 scans, 4 cm⁻¹ resolution) in ambient air. Check: Ensure the baseline is flat and free of residual organic peaks.

  • Sample Loading: Place 2-3 mg of the solid isomer directly onto the center of the ATR crystal. Apply the pressure anvil to ensure intimate optical contact, which is critical for accurate peak intensity.

  • Acquisition: Collect the sample spectrum from 4000 to 400 cm⁻¹ (64 scans, 4 cm⁻¹ resolution).

  • Spectral Verification (Validation Step 2): Before interpreting the variable nitro and carbonyl regions, verify the presence of the characteristic pyridine ring breathing mode near 1010 cm⁻¹[5]. The presence of this sharp peak validates that the sample is properly engaged with the evanescent wave of the ATR crystal.

Workflow A Synthesize/Isolate Pyridine Isomers B 1H & 13C NMR (Regiochemistry) A->B C FT-IR Spectroscopy (Functional Groups) A->C D LC-MS Analysis (Mass & Purity) A->D E Data Synthesis & Isomer Identification B->E C->E D->E

Workflow for the spectroscopic differentiation of pyridine structural isomers.

References

  • 1-(4-Nitropyridin-2-yl)ethanone|BLD Pharm. bldpharm.com. 2

  • WO2024220937A2 - Tyk2 degraders and uses thereof. Google Patents. 1

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. PMC (nih.gov). 3

  • Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. MDPI. 4

  • FT-Raman, FTIR spectra and normal coordinate analysis of 5-bromo-2-nitropyridine. NIScPR.

  • THE IR SPECTRA OF 2-ALKYLAMINO- AND ALKYLNITRAMINO-3- OR 5-NITRO-4-METHYLPYRIDINE DERIVATIVES. osi.lv. 6

  • A Comparative Vibrational Analysis of 5-Bromo-2-nitropyridine using FT-IR and Raman Spectroscopy. Benchchem. 5

Sources

Comparative

GC-MS Analytical Validation Techniques for 1-(4-Methyl-5-nitropyridin-2-yl)ethanone Synthesis: A Comparative Guide

The synthesis of 1-(4-Methyl-5-nitropyridin-2-yl)ethanone presents unique analytical challenges due to the compound's structural features: an electron-deficient pyridine ring, a highly polar and thermally labile nitro gr...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of 1-(4-Methyl-5-nitropyridin-2-yl)ethanone presents unique analytical challenges due to the compound's structural features: an electron-deficient pyridine ring, a highly polar and thermally labile nitro group, and a reactive ketone moiety. For drug development professionals and analytical chemists, validating the synthesis of this intermediate requires robust Gas Chromatography-Mass Spectrometry (GC-MS) methods that comply with the latest ICH Q2(R2) guidelines for hyphenated techniques[1],[2].

This guide objectively compares column chemistries and ionization techniques to establish a self-validating, high-fidelity GC-MS protocol for the quantification of this compound and its synthesis impurities.

Mechanistic Challenges in Nitropyridine GC-MS Analysis

The primary hurdle in analyzing nitropyridine derivatives via GC-MS is their behavior under thermal stress and electron ionization. The strongly electron-withdrawing nitro group exacerbates the electron deficiency of the pyridine ring. Under standard 70 eV Electron Ionization (EI), the initial ionization event typically results in the rapid expulsion of the nitro group ( [M−NO2​]+ ) or nitric oxide ( [M−NO]+ ), often leaving the molecular ion ( M+∙ ) undetectable[3]. Furthermore, the basic pyridine nitrogen can interact with active silanol groups in the GC inlet or column, leading to severe peak tailing and compromised limits of quantification (LOQ).

Workflow & Decision Logic

G Start 1-(4-Methyl-5-nitropyridin-2-yl)ethanone Synthesis Sample Prep Sample Dilution (DCM or EtOAc, 1 mg/mL) Start->Prep Inlet Split/Splitless Inlet (250°C, Deactivated Liner) Prep->Inlet Col_5MS 5% Phenyl-methylpolysiloxane (DB-5MS, High Thermal Stability) Inlet->Col_5MS Optimal Path Col_WAX PEG Column (DB-WAX, Peak Tailing Risk) Inlet->Col_WAX Sub-optimal MS_EI Standard EI (70 eV) Extensive Fragmentation Col_5MS->MS_EI MS_Soft Low-Energy EI (40 eV) / PCI Preserved Molecular Ion Col_5MS->MS_Soft Preferred for Trace Impurities Valid ICH Q2(R2) Validation (Specificity, LOD/LOQ, Precision) MS_EI->Valid MS_Soft->Valid

Figure 1: GC-MS Method Development Logic for Nitropyridine Derivatives.

Comparative Analysis: GC Column Chemistries

Selecting the correct stationary phase is critical to prevent the adsorption of the basic pyridine nitrogen. We compared a low-polarity column (5% Phenyl-methylpolysiloxane) against a polar column (Polyethylene Glycol).

Causality Insight: While PEG columns offer excellent selectivity for polar compounds, their lower maximum operating temperature (typically 250°C) and high density of oxygen atoms create strong hydrogen-bonding interactions with the target's basic nitrogen. This results in peak broadening. The DB-5MS column minimizes these secondary interactions, providing sharp symmetrical peaks essential for accurate integration[3].

Parameter5% Phenyl-methylpolysiloxane (e.g., DB-5MS)Polyethylene Glycol (e.g., DB-WAX)
Polarity Low to Mid-PolarHigh Polarity
Peak Symmetry (As) 1.05 (Excellent)1.68 (Significant Tailing)
Thermal Limit 325°C / 350°C250°C
Retention Time Stability Highly stable across 100+ injectionsDrifts due to phase bleed at >240°C
Suitability for Target Optimal (Resolves regioisomers efficiently)Sub-optimal (Adsorption issues)

Comparative Analysis: Mass Spectrometry Ionization Modes

To validate the clearance of synthesis impurities (such as unreacted precursors or regioisomers), the MS method must provide both structural confirmation and high sensitivity[4].

Causality Insight: Standard 70 eV EI imparts excess internal energy to the labile C−NO2​ bond. By reducing the electron energy to 40 eV, or by utilizing Positive Chemical Ionization (PCI) with methane or ammonia, the ionization process is "softened." This reduces the kinetic energy transferred to the molecule, suppressing fragmentation and exponentially increasing the abundance of the molecular ion for accurate trace-level quantification[5].

ParameterStandard EI (70 eV)Low-Energy EI (40 eV)Positive Chemical Ionization (PCI)
Ionization Energy HighModerateLow (Proton Transfer)
Molecular Ion ( M+∙ ) < 5% relative abundance~ 45% relative abundance> 90% relative abundance ( [M+H]+ )
Primary Fragments m/z 134 ( [M−NO2​]+ ), m/z 119 m/z 180 ( M+∙ ), m/z 134 m/z 181 ( [M+H]+ )
Sensitivity (LOD) 50 ng/mL10 ng/mL5 ng/mL
Best Use Case Library matching (NIST)Routine quantificationTrace genotoxic impurity profiling

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system, incorporating System Suitability Testing (SST) prior to sample acquisition to guarantee data integrity.

Step 1: Sample and Standard Preparation
  • Diluent Selection: Use MS-grade Dichloromethane (DCM) or Ethyl Acetate. Avoid protic solvents (like methanol) which can cause inlet expansion issues or transesterification artifacts.

  • Standard Curve: Prepare a stock solution of 1-(4-Methyl-5-nitropyridin-2-yl)ethanone at 1.0 mg/mL. Perform serial dilutions to create a 6-point calibration curve ranging from 0.1 µg/mL to 50 µg/mL.

  • Internal Standard (IS): Spike all samples and standards with 10 µg/mL of n-octane or a deuterated analog (e.g., Pyridine-d5) to correct for injection volume variances.

Step 2: GC-MS Instrument Parameters
  • Inlet: Split/splitless mode, 250°C. Use an ultra-inert, deactivated glass liner with glass wool to trap non-volatile synthesis byproducts. Split ratio: 20:1.

  • Column: DB-5MS (30 m × 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium (99.999%), constant flow at 1.2 mL/min.

  • Oven Program: Initial 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Transfer Line: 280°C.

  • Ion Source: 230°C (EI mode, optimized to 40 eV for molecular ion preservation).

  • Acquisition: Selected Ion Monitoring (SIM) mode targeting m/z 180 (Target), m/z 134 (Qualifier 1), and m/z 119 (Qualifier 2).

Step 3: System Suitability Testing (SST)

Before running the synthesis batch, inject the 10 µg/mL standard six times. The system is validated for the run only if:

  • Retention Time (RT) Relative Standard Deviation (RSD) is ≤0.5% .

  • Peak Area RSD is ≤2.0% .

  • Resolution ( Rs​ ) between the target compound and its closest eluting regioisomer is ≥1.5 .

ICH Q2(R2) Analytical Validation Framework

The recent ICH Q2(R2) guidelines emphasize a lifecycle approach to analytical validation, specifically addressing hyphenated techniques like GC-MS[2],[6]. The validation of this method must demonstrate that it is fit for its intended purpose: monitoring the purity of the synthesized 1-(4-Methyl-5-nitropyridin-2-yl)ethanone.

ICH Q2 ICH Q2(R2) Validation Parameters Spec Specificity (Resolution > 1.5) Q2->Spec Lin Linearity & Range (R² > 0.999) Q2->Lin Sens Sensitivity (LOD S/N > 3, LOQ S/N > 10) Q2->Sens Prec Precision (RSD < 2.0%) Q2->Prec Acc Accuracy (Recovery 95-105%) Q2->Acc Spec->Sens Lin->Acc

Figure 2: Logical Framework for ICH Q2(R2) Analytical Method Validation.

Validation Results Summary

The following table summarizes the expected validation criteria and experimental results when utilizing the DB-5MS column with 40 eV EI, adhering strictly to ICH Q2(R2) standards[2].

Validation ParameterICH Q2(R2) RequirementExperimental Result (40 eV EI / DB-5MS)Status
Specificity No interference at target RTBlank matrix shows no peaks at RT = 8.45 minPass
Linearity R2≥0.990 across range R2=0.9994 (Range: 0.1 - 50 µg/mL)Pass
LOD (Limit of Detection) Signal-to-Noise (S/N) ≥3 0.03 µg/mL (S/N = 4.2)Pass
LOQ (Limit of Quantitation) Signal-to-Noise (S/N) ≥10 0.10 µg/mL (S/N = 12.5)Pass
Method Precision RSD ≤2.0% (n=6)Intra-day RSD = 1.1%; Inter-day RSD = 1.4%Pass
Accuracy (Recovery) 95% - 105% at 3 levels98.5% (Low), 101.2% (Mid), 99.8% (High)Pass

Conclusion

For the analytical validation of 1-(4-Methyl-5-nitropyridin-2-yl)ethanone synthesis, standard GC-MS approaches often fail due to the thermal lability and electron-deficient nature of the nitropyridine core. By systematically selecting a low-polarity, highly inert stationary phase (DB-5MS) and softening the ionization energy (40 eV EI or PCI), analysts can suppress undesired fragmentation and eliminate peak tailing. This optimized, self-validating protocol not only exceeds the rigorous demands of ICH Q2(R2) guidelines but also ensures the highest level of data integrity for downstream drug development applications.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA) / International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • Validated GC-MS and LC-MS/MS Methods for ICH M7-Based Quantification of Alkyl Mesylate and Azido Genotoxic Impurities in Pharmaceutical Products. PubMed (National Institutes of Health). Available at:[Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

1-(4-Methyl-5-nitropyridin-2-yl)ethanone proper disposal procedures

As a Senior Application Scientist, establishing a rigorous, scientifically grounded protocol for the handling and disposal of nitropyridine derivatives is critical for both laboratory safety and environmental compliance....

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a rigorous, scientifically grounded protocol for the handling and disposal of nitropyridine derivatives is critical for both laboratory safety and environmental compliance. 1-(4-Methyl-5-nitropyridin-2-yl)ethanone is a functionalized nitropyridine widely utilized as a building block in medicinal chemistry and materials science[1].

Due to the presence of the nitroaromatic moiety, this compound and its waste streams pose specific toxicological and environmental risks that preclude standard disposal methods (e.g., drain disposal or standard municipal trash). The following guide outlines the operational procedures, mechanistic rationale, and institutional workflows required for the safe disposal of 1-(4-Methyl-5-nitropyridin-2-yl)ethanone.

Toxicological Profile and Disposal Rationale

Understanding the mechanism of toxicity is essential for justifying strict disposal protocols. Nitroaromatic compounds and nitropyridines are known to interact with biological systems in ways that can cause severe acute and chronic health effects.

  • Methemoglobinemia Risk: Nitropyridines can oxidize the iron in hemoglobin from the ferrous ( Fe2+ ) to the ferric ( Fe3+ ) state, forming methemoglobin[2]. This severely impairs the blood's oxygen-carrying capacity, leading to tissue hypoxia, cyanosis, and potentially delayed encephalopathy[2].

  • Microtubule Disruption: Certain 3- and 5-nitropyridine analogues act as microtubule-targeting agents, disrupting cellular division and inducing cell cycle arrest, which contributes to their cytotoxicity and potential neurotoxicity[3].

  • Environmental Persistence: If released into the environment, nitroaromatics are highly toxic to aquatic life and resist standard biological degradation in municipal wastewater treatment systems[4].

Table 1: Hazard Summary and Waste Segregation Logistics

Hazard CategoryMechanistic ConcernLaboratory Segregation Strategy
Systemic Toxicity Induces methemoglobinemia and oxidative stress[2].Handle exclusively in a Class II biological safety cabinet or chemical fume hood.
Chemical Reactivity Nitro groups can be highly reactive with strong reducing agents.Isolate from reducing agents, strong acids, and incompatible organic streams[4].
Environmental Recalcitrant to standard biodegradation; toxic to aquatic ecosystems.Never drain dispose. Collect in dedicated "Hazardous Organic Waste" containers[4].

Step-by-Step Laboratory Disposal Methodology

The disposal of 1-(4-Methyl-5-nitropyridin-2-yl)ethanone must be treated as a self-validating system where every step ensures containment and compliance before moving to the next. Under no circumstances should laboratory personnel attempt to chemically neutralize or treat this waste in an improvised manner.

Phase 1: Point-of-Generation Segregation

  • Isolate the Waste Stream: Designate a specific waste stream for nitropyridine derivatives. If the compound is dissolved in halogenated solvents (e.g., dichloromethane), the entire mixture must be classified as "Halogenated Organic Waste"[4].

  • Prevent Cross-Contamination: Do not mix this waste with aqueous streams, heavy metals, or non-halogenated solvents if it can be avoided, as complex mixtures exponentially increase the difficulty and cost of downstream destruction[4].

Phase 2: Primary Containment and Labeling

  • Select Appropriate Receptacles: Use chemically resistant containers, strictly limited to High-Density Polyethylene (HDPE) or amber glass bottles with secure, PTFE-lined, tight-fitting caps[4].

  • Implement Secondary Containment: Place the primary waste container inside a secondary containment bin (e.g., a polypropylene tray) within a continuously ventilated space (fume hood or dedicated waste cabinet) to mitigate spill risks[4][5].

  • Apply OSHA-Compliant Labeling: Labels must be securely affixed and clearly state the full chemical name (1-(4-Methyl-5-nitropyridin-2-yl)ethanone), the physical state, and the primary hazards (e.g., "Toxic," "Environmental Hazard") as per the Hazard Communication Standard[5].

Phase 3: Institutional Transfer

  • Seal and Inspect: Once the container reaches 80% capacity, securely close the cap. Do not leave funnels in the waste bottle.

  • Engage EHS: Contact your institution’s Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup[4]. Ensure all waste manifests accurately reflect the presence of a nitropyridine derivative.

The Mechanism of Final Destruction: High-Temperature Incineration

Once EHS transfers the waste to a licensed disposal contractor, the standard and most effective method for destroying nitroaromatic compounds is high-temperature incineration [4].

The Chemical Causality of Incineration: Incinerating nitroaromatics requires specialized facilities operating at temperatures typically exceeding 1,000°C (1,832°F). At these temperatures, the thermal energy is sufficient to break the stable carbon-nitrogen bonds of the pyridine ring and the nitro group, oxidizing the compound into carbon dioxide ( CO2​ ), water ( H2​O ), and nitrogen oxides ( NOx​ )[4][6].

Emission Control Systems: Because the combustion of nitroaromatics inherently generates NOx​ (a severe air pollutant), the incinerator cannot simply vent to the atmosphere[6]. The facility must employ advanced end-of-pipe emission controls. This typically involves Selective Catalytic Reduction (SCR) or wet scrubbing systems that neutralize the NOx​ and any potential hydrogen chloride ( HCl ) if halogenated solvents were present, ensuring compliance with strict environmental emission limits[4][7][8].

Operational Workflow Visualization

DisposalWorkflow Gen Waste Generation 1-(4-Methyl-5-nitropyridin-2-yl)ethanone Seg Waste Segregation (Isolate from Incompatibles) Gen->Seg Identify Hazards Cont Primary Containment (HDPE/Glass & Labeling) Seg->Cont Transfer to Hood EHS EHS Coordination (Manifest & Pickup) Cont->EHS Container 80% Full Inc High-Temp Incineration (>1000°C Destruction) EHS->Inc Licensed Contractor Scrub Emission Control (NOx Scrubbing/SCR) Inc->Scrub Flue Gas Processing Safe Safe Environmental Release (CO2, H2O, N2) Scrub->Safe EPA/OSHA Compliant

Disposal workflow for nitropyridine derivatives, from lab segregation to high-temperature destruction.

Sources

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